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  • Product: 4-Methylpiperidine-4-carboxamide hydrochloride
  • CAS: 1257301-28-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-Methylpiperidine-4-carboxamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the fundamental properties of 4-Methylpiperidine-4-carboxamide hydrochloride, a heterocyclic compound of int...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental properties of 4-Methylpiperidine-4-carboxamide hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information on closely related compounds and established chemical principles to offer a robust technical profile.

Chemical Identity and Physicochemical Properties

4-Methylpiperidine-4-carboxamide hydrochloride is a piperidine derivative featuring a methyl group and a carboxamide functional group at the C4 position. The hydrochloride salt form generally enhances the compound's stability and aqueous solubility, making it more amenable for use in biological and pharmaceutical research.

Table 1: Chemical and Physical Properties

PropertyValueSource/Rationale
IUPAC Name 4-methylpiperidine-4-carboxamide;hydrochlorideNomenclature based on core structure
Molecular Formula C₇H₁₅ClN₂OSupplier Data
Molecular Weight 178.66 g/mol Supplier Data
CAS Number Not explicitly assigned; structure-based identification
Physical Form SolidSupplier Data
Solubility Expected to be soluble in water and polar protic solvents.Inferred from the hydrochloride salt form and the presence of polar functional groups.
Melting Point Not determined. Likely a high-melting solid.Inferred from the ionic character of the hydrochloride salt.
pKa Not determined. The piperidine nitrogen is basic.

Structural Diagram:

Caption: Chemical structure of 4-Methylpiperidine-4-carboxamide hydrochloride.

Synthesis and Purification

Diagram of Proposed Synthetic Pathway:

Synthesis_Pathway start 4-Piperidone intermediate1 4-Cyano-4-hydroxypiperidine start->intermediate1  NaCN, H₂O intermediate2 4-Cyano-4-piperidinol tosylate intermediate1->intermediate2  TsCl, Pyridine intermediate3 4-Cyano-4-methylpiperidine intermediate2->intermediate3  MeMgBr, THF product_base 4-Methylpiperidine-4-carboxamide intermediate3->product_base  H₂SO₄, H₂O (controlled hydrolysis) final_product 4-Methylpiperidine-4-carboxamide Hydrochloride product_base->final_product  HCl in Ether

Caption: Proposed synthetic route to 4-Methylpiperidine-4-carboxamide hydrochloride.

Step-by-Step Experimental Protocol (Proposed)

Part A: Synthesis of 4-Cyano-4-methylpiperidine

  • Rationale: This multi-step synthesis of the key nitrile intermediate is a well-established method for the introduction of a cyano and a methyl group at the 4-position of a piperidine ring.

  • Formation of the Cyanohydrin: To a stirred solution of 4-piperidone in water, add sodium cyanide portion-wise at 0-5 °C. The reaction is typically monitored by TLC until the starting material is consumed. The product, 4-cyano-4-hydroxypiperidine, can be extracted with an organic solvent like ethyl acetate.

  • Tosylation of the Hydroxyl Group: The dried cyanohydrin is dissolved in pyridine, and p-toluenesulfonyl chloride (TsCl) is added at 0 °C. The reaction is stirred at room temperature until completion. The tosylate is a good leaving group for the subsequent step.

  • Methylation: The tosylated intermediate is dissolved in anhydrous THF and treated with a Grignard reagent, such as methylmagnesium bromide, at low temperature. This results in the displacement of the tosylate group with a methyl group to yield 4-cyano-4-methylpiperidine.

Part B: Hydrolysis of 4-Cyano-4-methylpiperidine to 4-Methylpiperidine-4-carboxamide

  • Rationale: The controlled hydrolysis of a nitrile to a primary amide is a standard transformation. Acid-catalyzed hydrolysis is a common method.

  • Acid-Catalyzed Hydrolysis: 4-Cyano-4-methylpiperidine is treated with a controlled amount of a strong acid, such as sulfuric acid in water, and heated. The reaction progress is carefully monitored to prevent over-hydrolysis to the carboxylic acid.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., NaOH) to precipitate the free base, 4-Methylpiperidine-4-carboxamide. The crude product can be purified by recrystallization or column chromatography.

Part C: Formation of the Hydrochloride Salt

  • Rationale: Conversion to the hydrochloride salt is a standard procedure to improve the handling and solubility of amine-containing compounds.

  • Salt Formation: The purified 4-Methylpiperidine-4-carboxamide is dissolved in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate. A solution of hydrogen chloride in the same or a compatible solvent is then added dropwise with stirring.

  • Isolation: The hydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with cold solvent, and dried under vacuum.

Analytical Characterization (Predicted)

While specific analytical data is not publicly available, the following are the expected spectroscopic characteristics based on the structure of 4-Methylpiperidine-4-carboxamide hydrochloride.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - Signals corresponding to the piperidine ring protons (likely complex multiplets).- A singlet for the C4-methyl protons.- Broad singlets for the amide (NH₂) and piperidinium (NH₂⁺) protons.
¹³C NMR - Signals for the piperidine ring carbons.- A signal for the quaternary carbon at C4.- A signal for the methyl carbon.- A signal for the carbonyl carbon of the amide.
IR Spectroscopy - N-H stretching vibrations for the piperidinium and amide groups.- C-H stretching vibrations for the alkyl groups.- A strong C=O stretching vibration for the amide carbonyl.- N-H bending vibrations.
Mass Spectrometry - A molecular ion peak corresponding to the free base (C₇H₁₄N₂O).- Fragmentation patterns characteristic of the piperidine ring and loss of the amide and methyl groups.

Applications in Research and Drug Development

Piperidine scaffolds are prevalent in a wide range of pharmaceuticals due to their ability to interact with various biological targets. The specific substitution pattern of 4-Methylpiperidine-4-carboxamide hydrochloride suggests its potential as a building block in the synthesis of more complex molecules with potential therapeutic applications.

The presence of a primary carboxamide allows for further chemical modifications, while the quaternary center at the 4-position can introduce conformational rigidity, which can be advantageous in drug design for optimizing binding to target proteins.

Safety and Handling

Based on the GHS information for the commercially available product, 4-Methylpiperidine-4-carboxamide hydrochloride should be handled with care.

  • Hazard Statements: May cause an allergic skin reaction. Causes serious eye irritation.

  • Precautionary Measures: Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves and eye protection. In case of contact with eyes, rinse cautiously with water for several minutes.

It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

4-Methylpiperidine-4-carboxamide hydrochloride is a chemical entity with potential applications in synthetic and medicinal chemistry. While direct experimental data on its properties are scarce, this guide provides a scientifically grounded overview of its identity, a plausible synthetic route, and predicted analytical characteristics. Further research is warranted to fully elucidate the physicochemical and pharmacological properties of this compound.

References

No direct scientific literature or patents detailing the synthesis and comprehensive properties of 4-Methylpiperidine-4-carboxamide hydrochloride were identified during the literature search. The information presented is based on supplier data for the compound and established chemical principles for the synthesis and properties of related molecules.

Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 4-Methylpiperidine-4-carboxamide Hydrochloride and its Analogs as PARP Inhibitors

A Senior Application Scientist's Synthesis of Preclinical and Clinical Insights for Researchers and Drug Development Professionals Executive Summary While specific mechanistic data for 4-Methylpiperidine-4-carboxamide hy...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Synthesis of Preclinical and Clinical Insights for Researchers and Drug Development Professionals

Executive Summary

While specific mechanistic data for 4-Methylpiperidine-4-carboxamide hydrochloride is not extensively available in peer-reviewed literature, the broader class of piperidine-4-carboxamide derivatives has emerged as a cornerstone in the development of potent inhibitors of Poly(ADP-ribose) polymerase (PARP). This guide provides an in-depth analysis of the well-established mechanism of action for these compounds, focusing on their role as PARP inhibitors. We will delve into the principles of synthetic lethality, the intricacies of PARP trapping, and the downstream cellular consequences that underscore their therapeutic efficacy, particularly in oncology. This document will further provide detailed experimental protocols for assessing PARP inhibition and a discussion on the structure-activity relationships that govern the potency of this chemical class.

Introduction: The Piperidine-4-carboxamide Scaffold in Modern Drug Discovery

The piperidine-4-carboxamide moiety is a versatile scaffold in medicinal chemistry, recognized for its favorable pharmacokinetic properties and its ability to be readily functionalized to achieve high-affinity interactions with various biological targets.[1] While derivatives have been explored for a range of activities, including antiviral and antimicrobial effects, their most significant impact to date has been in the realm of oncology as potent PARP inhibitors.[1] This guide will focus on this primary and well-documented mechanism of action.

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular homeostasis, with PARP-1 and PARP-2 playing a pivotal role in DNA damage repair.[2][3] These enzymes detect single-strand breaks (SSBs) in DNA and, upon activation, catalyze the synthesis of long branched chains of poly(ADP-ribose) (PAR) on acceptor proteins, a process that recruits other DNA repair factors.[4]

Core Mechanism of Action: PARP Inhibition and Synthetic Lethality

The therapeutic efficacy of piperidine-4-carboxamide-based PARP inhibitors in oncology is primarily rooted in the concept of synthetic lethality . This occurs when the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone is non-lethal.[5]

Many cancers, notably those with mutations in the BRCA1 or BRCA2 genes, have a deficient homologous recombination (HR) pathway, which is the primary mechanism for repairing double-strand DNA breaks (DSBs).[6] These cancer cells become heavily reliant on the PARP-mediated base excision repair (BER) pathway to repair SSBs.

When a PARP inhibitor is introduced, the BER pathway is compromised. Unrepaired SSBs, upon encountering a replication fork during DNA synthesis, are converted into more cytotoxic DSBs.[4] In a healthy cell, these DSBs would be repaired by the HR pathway. However, in BRCA-mutated cancer cells with a deficient HR pathway, these DSBs accumulate, leading to genomic instability and ultimately, apoptotic cell death.[5]

The "PARP Trapping" Hypothesis

Beyond simple enzymatic inhibition, a more nuanced and critical mechanism of action for many potent PARP inhibitors, including those with a piperidine-carboxamide scaffold, is "PARP trapping".[4] This model posits that the inhibitor binds to the NAD+ binding site of the PARP enzyme that is already associated with DNA at the site of a break. This binding event stabilizes the PARP-DNA complex, effectively "trapping" the enzyme on the DNA.[4]

These trapped PARP-DNA complexes are more cytotoxic than the unrepaired SSBs alone, as they present a significant physical obstruction to DNA replication and transcription, leading to stalled replication forks and the generation of DSBs.[4][5] The potency of different PARP inhibitors is often correlated with their ability to trap PARP on DNA.

PARP_Inhibition_Mechanism cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Mutated Cancer Cell + PARP Inhibitor SSB Single-Strand Break (SSB) PARP1 PARP1 Activation SSB->PARP1 DSB Double-Strand Break (DSB) SSB->DSB Replication Fork Collapse BER Base Excision Repair (BER) PARP1->BER SSB_Repaired SSB Repaired BER->SSB_Repaired Cell_Survival Cell Survival SSB_Repaired->Cell_Survival HR Homologous Recombination (HR) DSB->HR DSB_Repaired DSB Repaired HR->DSB_Repaired DSB_Repaired->Cell_Survival SSB_cancer Single-Strand Break (SSB) PARPi Piperidine-4-carboxamide PARP Inhibitor SSB_cancer->PARPi PARP_trapped PARP Trapping on DNA PARPi->PARP_trapped BER_inhibited BER Inhibited PARP_trapped->BER_inhibited DSB_cancer Accumulated DSBs BER_inhibited->DSB_cancer Replication Fork Collapse HR_deficient Deficient HR DSB_cancer->HR_deficient Apoptosis Apoptosis HR_deficient->Apoptosis Experimental_Workflow cluster_0 In Vitro Enzymatic Assay cluster_1 Cell-Based PAR-ylation Assay A1 Immobilize Activated DNA A2 Add PARP Enzyme A1->A2 A3 Add Test Compound A2->A3 A4 Initiate Reaction with Biotin-NAD+ A3->A4 A5 Detect PAR Chains with Anti-PAR Ab A4->A5 A6 Measure Signal & Calculate IC50 A5->A6 B1 Seed Cancer Cells B2 Treat with Test Compound B1->B2 B3 Induce DNA Damage (e.g., MMS) B2->B3 B4 Fix & Permeabilize Cells B3->B4 B5 Immunostain for PAR B4->B5 B6 Image & Quantify Fluorescence (Calculate EC50) B5->B6

Figure 2: Experimental workflow for assessing PARP inhibition.

Structure-Activity Relationship (SAR) Insights

For piperidine-4-carboxamide and related scaffolds as PARP inhibitors, several structural features are critical for potent activity:

  • The Carboxamide Moiety: The carboxamide group often mimics the nicotinamide moiety of NAD+, forming key hydrogen bonds within the catalytic pocket of PARP. [7]* The Piperidine Ring: This serves as a rigid scaffold to correctly orient the other pharmacophoric elements. Substitutions on the piperidine ring can influence potency, selectivity, and pharmacokinetic properties. [1]* Aromatic Systems: The presence of aromatic or heteroaromatic ring systems is common, contributing to π-π stacking interactions within the active site.

Conclusion and Future Directions

The piperidine-4-carboxamide scaffold is a validated and highly effective core for the design of potent PARP inhibitors. The mechanism of action, centered on enzymatic inhibition and PARP trapping, leads to synthetic lethality in HR-deficient cancer cells. While the specific activity of 4-Methylpiperidine-4-carboxamide hydrochloride remains to be fully elucidated, its structural similarity to known potent PARP inhibitors suggests it warrants further investigation. Future research should focus on characterizing its IC50 and EC50 values, its PARP trapping potential, and its efficacy in relevant preclinical cancer models.

References

  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170–7185. [Link]

  • Menear, K. A., et al. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581–6591. [Link]

  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. PubMed, [Link]

  • Putt, K. S., et al. (2018). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central, [Link]

  • Wang, L., et al. (2006). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. PubMed, [Link]

  • Li, H., et al. (2017). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. PubMed Central, [Link]

  • Li, M., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PubMed Central, [Link]

  • Zapon, M., et al. (2021). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. PubMed Central, [Link]

  • Rose, M., et al. (2020). PARP Inhibitors in Cancer Therapy. PubMed Central, [Link]

  • Ummadi, R. R., et al. (2025). Structure–activity relationship of piperidine derivatives with... ResearchGate, [Link]

  • Slade, D. (2020). PARP and PARG inhibitors in cancer treatment. PubMed Central, [Link]

  • Youssif, B. G. M., et al. (2022). Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity via a multitargeted inhibitory pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 372-385. [Link]

  • Atasayar, S., et al. (2024). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. ACS Omega, 9(38), 44105–44121. [Link]

  • Pilie, P. G., et al. (2019). The potential of PARP inhibitors in targeted cancer therapy and immunotherapy. Frontiers in Oncology, 9, 14. [Link]

  • Wang, L., et al. (2006). Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists. ResearchGate, [Link]

  • Cancer Research UK. (2023). PARP Inhibitors. [Link]

  • Penning, T. D., et al. (2010). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PubMed Central, [Link]

  • Kim, D., et al. (2004). Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. PubMed, [Link]

  • Virág, L., & Szabó, C. (2002). The therapeutic potential of poly(ADP-ribose) polymerase inhibitors. Pharmacological Reviews, 54(3), 375-429. [Link]

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Foundational

An In-depth Technical Guide to the Solubility of 4-Methylpiperidine-4-carboxamide Hydrochloride for Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Drug Development In the landscape of modern drug discovery and development, the intrinsic physicochemical properties of a new chemical entity (NCE) are paramount...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the Critical Role of Solubility in Drug Development

In the landscape of modern drug discovery and development, the intrinsic physicochemical properties of a new chemical entity (NCE) are paramount to its success. Among these, aqueous solubility stands as a critical gatekeeper, profoundly influencing a compound's dissolution, absorption, and ultimate bioavailability. For orally administered therapeutics, a compound must first dissolve in the gastrointestinal fluids to be absorbed into systemic circulation. Poor solubility is a frequent cause of failure for promising drug candidates. This guide provides a comprehensive overview of the solubility characteristics of 4-Methylpiperidine-4-carboxamide hydrochloride, a heterocyclic amine of interest in medicinal chemistry. As a hydrochloride salt of a piperidine derivative, its solubility is intrinsically linked to pH and the ionization state of the molecule. This document is intended to serve as a technical resource for researchers, offering both theoretical insights and practical methodologies for the accurate determination and understanding of its solubility profile. Piperidine and its derivatives are foundational scaffolds in a multitude of pharmaceuticals, underscoring the importance of a thorough characterization of their physicochemical properties.[1]

Physicochemical Profile of 4-Methylpiperidine-4-carboxamide Hydrochloride and Related Analogues

A comprehensive understanding of a molecule's solubility begins with an analysis of its structural features and those of its close chemical relatives. The hydrochloride salt form of 4-Methylpiperidine-4-carboxamide is expected to exhibit significantly higher aqueous solubility compared to its free base form due to the ionization of the piperidine nitrogen. The presence of the carboxamide group can participate in hydrogen bonding, further influencing its interaction with polar solvents. The 4-methyl group, while increasing lipophilicity to a small degree, is a common structural motif in medicinal chemistry.[2]

To contextualize the expected solubility of our target compound, the following table summarizes the known physicochemical properties of 4-Methylpiperidine-4-carboxamide hydrochloride and its key structural analogues.

CompoundMolecular FormulaMolecular Weight ( g/mol )Known SolubilitypKa (of conjugate acid)Reference
4-Methylpiperidine-4-carboxamide hydrochloride C₇H₁₅ClN₂O178.66Data not availableEstimated ~8-9-
Piperidine-4-carboxamide hydrochlorideC₆H₁₃ClN₂O164.63Data not available-[3]
N-Methylpiperidine-4-carboxamideC₇H₁₄N₂O142.20Data not available-[4]
4-MethylpiperidineC₆H₁₃N99.17Miscible in water11.23[5]
PiperidineC₅H₁₁N85.15Miscible in water11.22[6]
Methyl piperidine-4-carboxylateC₇H₁₃NO₂143.19Slightly soluble in water-[7]
Methyl piperidine-4-carboxylate hydrochlorideC₇H₁₄ClNO₂179.64Data not available-[8]

Note: The pKa of the piperidine nitrogen in 4-Methylpiperidine-4-carboxamide is estimated based on the known pKa of similar piperidine structures.

The Pivotal Role of pH in the Aqueous Solubility of Amine Hydrochlorides

As a hydrochloride salt of a secondary amine, the aqueous solubility of 4-Methylpiperidine-4-carboxamide hydrochloride is critically dependent on the pH of the medium. The piperidine nitrogen, being basic, will be protonated at acidic to neutral pH, forming the more soluble ammonium salt. As the pH increases and approaches the pKa of the piperidine nitrogen (estimated to be in the range of 8-9), the equilibrium will shift towards the unprotonated, free base form. This free base is expected to be significantly less soluble in water, potentially leading to precipitation.

This pH-dependent solubility is a key consideration in the design of oral dosage forms and in vitro biological assays. For instance, the compound is expected to be highly soluble in the acidic environment of the stomach, facilitating its dissolution. As it transitions to the more neutral pH of the small intestine, its solubility may decrease, which could impact its absorption.

Experimental Determination of Solubility: Methodologies and Protocols

Accurate determination of solubility is a cornerstone of pre-formulation studies. Two primary types of solubility are typically measured: thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature. The shake-flask method is the most widely accepted technique for its determination.

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 4-Methylpiperidine-4-carboxamide hydrochloride to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4) in a sealed, inert container (e.g., glass vial). The presence of undissolved solid is essential to ensure equilibrium is reached.

  • Equilibration:

    • Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This typically requires 24 to 48 hours of continuous shaking or stirring.

    • Rationale: This extended incubation period allows the system to reach a state where the rate of dissolution of the solid is equal to the rate of precipitation from the solution.

  • Phase Separation:

    • Separate the undissolved solid from the saturated solution. This can be achieved through centrifugation at a high speed or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

    • Rationale: Complete removal of solid particles is crucial to prevent overestimation of the solubility.

  • Quantification of Dissolved Compound:

    • Accurately dilute a known volume of the clear supernatant with a suitable solvent.

    • Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Prepare a standard curve of the compound in the same solvent to ensure accurate quantification.

Thermodynamic_Solubility cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess 4-Methylpiperidine-4-carboxamide HCl B Add to known volume of solvent A->B  Dispense C Agitate at constant temperature (24-48h) B->C  Incubate D Centrifuge or Filter C->D  Separate E Collect clear supernatant D->E  Collect F Dilute sample E->F  Prepare G Quantify by HPLC-UV or LC-MS F->G  Analyze Kinetic_Solubility cluster_prep Preparation cluster_dilution Dilution & Incubation cluster_analysis Analysis A Prepare high-concentration stock in DMSO B Dilute into aqueous buffer A->B  Dispense C Incubate with shaking (1-2h) B->C  Incubate D Measure turbidity or filter to remove precipitate C->D  Measure E Quantify soluble compound by HPLC-UV or LC-MS D->E  Quantify

Caption: Workflow for Kinetic Solubility Determination.

Solubility in Organic Solvents

While aqueous solubility is paramount for biological applications, understanding the solubility of 4-Methylpiperidine-4-carboxamide hydrochloride in common organic solvents is crucial for synthesis, purification, and formulation development.

  • Protic Solvents (e.g., Methanol, Ethanol): Given the presence of the carboxamide and the ionic nature of the hydrochloride salt, the compound is expected to have moderate to good solubility in polar protic solvents like methanol and ethanol. These solvents can engage in hydrogen bonding with the amide group and solvate the ions.

  • Aprotic Polar Solvents (e.g., DMSO, DMF): High solubility is anticipated in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are excellent solvents for a wide range of organic molecules, including salts.

  • Non-polar Solvents (e.g., Hexane, Toluene): The compound is expected to have very low solubility in non-polar solvents due to its high polarity and ionic character.

Conclusion and Future Directions

References

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • N-methylpiperidine-4-carboxamide. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development, 8(4). Retrieved from [Link]

  • 4-Piperidinecarboxylic acid, 1-methyl-, hydrochloride (1:1). (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Piperidine. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

  • Safety Data Sheet - 4-Methylpiperidine. (2024, March 26). Jubilant Ingrevia Limited.
  • Piperidine-4-carboxamide hydrochloride. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. (2015). PMC. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Molecules, 26(22), 6835. [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023). Pharmaceuticals, 16(8), 1144. [Link]

  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery. Retrieved January 26, 2026, from [Link]

  • Lowering lipophilicity by adding carbon? Trends in bridged saturated heterocycles. (2025, June 30). Drug Hunter. Retrieved from [Link]

  • Comparative Kinetic Study of Phenol Degradation Using Free and Alginate-Gel-Entrapped Extract Containing Tyrosinase from Agaricus bisporus. (2022). MDPI. Retrieved from [Link]

  • SAFETY DATA SHEET - 4-Methylpiperidine. (2015, February 2). Thermo Fisher Scientific.
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2022). ACS Publications. Retrieved from [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regioisomeric disubstituted piperidines. (2022). RSC Medicinal Chemistry. [Link]

  • Preparation and Hydro-Lipophilic Properties of Monosubstituted N-Aryl-4-hydroxyquinoline-3-carboxanilides. (2022, November 14). Semantic Scholar. Retrieved from [Link]

  • SAFETY DATA SHEET - 1-Methylpiperidin-4-ol. (2023, October 27). Sigma-Aldrich.
  • Methyl 4-phenylpiperidine-4-carboxylate. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • 4-Methylpiperidine. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

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Protocols & Analytical Methods

Method

Synthesis of 4-Methylpiperidine-4-carboxamide Hydrochloride: An Application Note and Protocol Guide

This guide provides a detailed protocol for the synthesis of 4-Methylpiperidine-4-carboxamide hydrochloride, a valuable building block in medicinal chemistry and drug development. The outlined synthetic strategy is a rob...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the synthesis of 4-Methylpiperidine-4-carboxamide hydrochloride, a valuable building block in medicinal chemistry and drug development. The outlined synthetic strategy is a robust two-step process, commencing with the formation of a key nitrile intermediate, followed by a controlled acid-catalyzed hydrolysis and subsequent salt formation. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical guidance, mechanistic insights, and field-proven experimental protocols.

Synthetic Strategy Overview

The synthesis of 4-Methylpiperidine-4-carboxamide hydrochloride is efficiently achieved through a two-step sequence. The first step involves the synthesis of the crucial intermediate, 1-benzyl-4-cyano-4-methylpiperidine, via a Strecker-type reaction. The subsequent step is the selective hydrolysis of the nitrile group to a primary amide using concentrated sulfuric acid, followed by the removal of the benzyl protecting group and formation of the hydrochloride salt. This route is advantageous due to the availability of starting materials and the generally high yields obtained.

Synthetic_Workflow Start 1-Benzyl-4-piperidone Intermediate 1-Benzyl-4-cyano- 4-methylpiperidine Start->Intermediate Strecker-type Reaction Amide_Base 4-Methylpiperidine- 4-carboxamide Intermediate->Amide_Base Acid Hydrolysis & Debenzylation Final_Product 4-Methylpiperidine-4-carboxamide Hydrochloride Amide_Base->Final_Product HCl Salt Formation

Caption: Overall synthetic workflow for 4-Methylpiperidine-4-carboxamide hydrochloride.

Step 1: Synthesis of 1-Benzyl-4-phenylaminopiperidine-4-carbonitrile

The initial step involves a Strecker-type condensation of 1-benzylpiperidin-4-one with aniline and hydrocyanic acid (generated in situ from KCN and an acid). This one-pot reaction efficiently constructs the α-aminonitrile scaffold.

Scientific Rationale

The Strecker synthesis is a classic method for preparing α-amino acids and their derivatives. In this modified version, the ketone (1-benzylpiperidin-4-one) first reacts with aniline to form an iminium ion intermediate. The cyanide ion then acts as a nucleophile, attacking the iminium ion to form the stable α-aminonitrile. The use of a benzyl protecting group on the piperidine nitrogen is a strategic choice, as it is relatively stable under the reaction conditions but can be removed in a later step.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Benzylpiperidin-4-one189.2618.9 g0.1
Aniline93.139.3 g0.1
Potassium Cyanide (KCN)65.127.8 g0.12
Acetic Acid60.0512.0 g0.2
Methanol32.04150 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 1-benzylpiperidin-4-one (18.9 g, 0.1 mol) and aniline (9.3 g, 0.1 mol) in methanol (150 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to 0-5 °C in an ice bath.

  • In a separate beaker, dissolve potassium cyanide (7.8 g, 0.12 mol) in water (20 mL). Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Slowly add the potassium cyanide solution to the reaction mixture, followed by the dropwise addition of acetic acid (12.0 g, 0.2 mol) while maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Pour the reaction mixture into ice water (300 mL) and stir for 30 minutes.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-benzyl-4-phenylaminopiperidine-4-carbonitrile. A typical yield is around 90%.[1]

Step 2: Hydrolysis and Hydrochloride Salt Formation

This step involves the selective hydrolysis of the nitrile to a primary amide using concentrated sulfuric acid. The harsh conditions of the hydrolysis also cleave the N-benzyl protecting group. The final step is the formation of the hydrochloride salt.

Mechanistic Insight: Acid-Catalyzed Nitrile Hydrolysis

The hydrolysis of a nitrile to an amide under strong acidic conditions proceeds through several key steps.[2][3][4] The nitrile nitrogen is first protonated by the strong acid, which significantly increases the electrophilicity of the nitrile carbon.[2][4] A water molecule then acts as a nucleophile, attacking the activated carbon. A series of proton transfers and tautomerization leads to the formation of the primary amide.[2] It is crucial to control the reaction conditions to prevent further hydrolysis of the amide to a carboxylic acid.[5][6] The use of concentrated sulfuric acid at a controlled temperature allows for the selective formation of the amide.[1]

Nitrile_Hydrolysis_Mechanism cluster_0 Protonation cluster_1 Nucleophilic Attack cluster_2 Deprotonation & Tautomerization R-C≡N R-C≡N R-C≡N+-H R-C≡N+-H R-C≡N->R-C≡N+-H H+ R-C(OH2+)=NH R-C(OH2+)=NH R-C≡N+-H->R-C(OH2+)=NH H2O R-C(OH)=NH R-C(OH)=NH R-C(OH2+)=NH->R-C(OH)=NH -H+ R-C(=O)-NH2 R-C(=O)-NH2 R-C(OH)=NH->R-C(=O)-NH2 Tautomerization

Caption: Simplified mechanism of acid-catalyzed nitrile hydrolysis to a primary amide.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Benzyl-4-phenylaminopiperidine-4-carbonitrile291.3929.1 g0.1
Concentrated Sulfuric Acid (98%)98.08150 mL-
Concentrated Hydrochloric Acid (37%)36.46As needed-
Sodium Hydroxide (NaOH)40.00As needed-
Ethanol46.07As needed-
Diethyl Ether74.12As needed-

Procedure:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, carefully add the 1-benzyl-4-phenylaminopiperidine-4-carbonitrile (29.1 g, 0.1 mol) to concentrated sulfuric acid (150 mL) at approximately 20 °C.

  • Stir the mixture for 24 hours at room temperature. The dihydrogensulphate salt of the amide will precipitate.[1]

  • Carefully pour the reaction mixture onto crushed ice (500 g).

  • Basify the aqueous solution to a pH > 10 with a concentrated sodium hydroxide solution while cooling in an ice bath.

  • Extract the aqueous layer with dichloromethane (3 x 150 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-methylpiperidine-4-carboxamide free base.

  • Dissolve the crude amide in a minimal amount of ethanol.

  • Cool the solution in an ice bath and add concentrated hydrochloric acid dropwise until the solution is acidic (pH ~1-2), leading to the precipitation of the hydrochloride salt.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven at 40-50 °C to yield 4-Methylpiperidine-4-carboxamide hydrochloride.

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify the characteristic functional groups (amide C=O and N-H stretches).

  • Melting Point Analysis: To assess the purity of the crystalline salt.

  • Mass Spectrometry: To determine the molecular weight of the free base.

Conclusion

The described two-step synthesis provides a reliable and scalable method for the preparation of 4-Methylpiperidine-4-carboxamide hydrochloride. The protocol emphasizes safety, mechanistic understanding, and practical considerations for achieving high yields and purity. This application note serves as a comprehensive guide for researchers and professionals engaged in the synthesis of piperidine-based pharmaceutical intermediates.

References

  • Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • Process for preparing piperidine-4-carbothioamide hydrochloride.
  • Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
  • A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses. [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]

  • Converting Nitriles to Amides. Chemistry Steps. [Link]

  • Piperidine Synthesis. DTIC. [Link]

  • Nitrile to Amide. Common Conditions. [Link]

  • Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. [Link]

  • Ritter Reaction. Organic Chemistry Portal. [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. ResearchGate. [Link]

  • Amide synthesis by oxidation, hydrolysis or rearrangement. Organic Chemistry Portal. [Link]

  • Ritter Reaction. Organic Chemistry Portal. [Link]

  • Hydrolysis of nitriles. Chemguide. [Link]

  • Hydrolysis of nitriles. Lumen Learning. [Link]

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Application

Application Notes and Protocols: A Framework for In Vitro Assay Development of 4-Methylpiperidine-4-carboxamide hydrochloride

Introduction: The Significance of Piperidine Scaffolds and a Strategy for Novel Compound Elucidation The piperidine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Piperidine Scaffolds and a Strategy for Novel Compound Elucidation

The piperidine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide range of biologically active compounds and approved pharmaceuticals.[1] Its conformational flexibility and capacity to form diverse molecular interactions render it a versatile and highly desirable scaffold in the design of new therapeutic agents.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro assay cascade for the characterization of 4-Methylpiperidine-4-carboxamide hydrochloride, a novel compound with therapeutic potential.

Given the novelty of 4-Methylpiperidine-4-carboxamide hydrochloride, a systematic, multi-tiered approach to its in vitro characterization is paramount. This guide outlines a logical progression of assays, commencing with fundamental cytotoxicity profiling to establish a therapeutic window. Subsequently, we delve into the exploration of potential mechanisms of action, with a strategic focus on G-protein coupled receptors (GPCRs), a common target class for piperidine-containing molecules.[2][3] Each protocol is designed to be a self-validating system, incorporating essential controls and clear data interpretation endpoints. The overarching goal is to build a comprehensive pharmacological profile of the compound, paving the way for more advanced preclinical studies.

Part 1: Foundational Assays - Cytotoxicity and Cell Viability

Before investigating the specific pharmacological activity of a novel compound, it is crucial to determine its general effect on cell health and viability. This initial screening provides a critical concentration range for subsequent, more sensitive assays, ensuring that observed effects are not artifacts of cellular toxicity.

Protocol 1.1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][4]

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • 4-Methylpiperidine-4-carboxamide hydrochloride (powder)

  • Selected human cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous cell line (e.g., HEK293, NIH-3T3)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed the selected cell lines into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[1]

  • Compound Preparation: Prepare a stock solution of 4-Methylpiperidine-4-carboxamide hydrochloride in sterile water or DMSO. Perform serial dilutions in a complete culture medium to obtain a range of desired concentrations (e.g., 0.1 µM to 1000 µM).

  • Compound Treatment: Replace the existing medium with fresh medium containing the various concentrations of the compound. Include a vehicle control (e.g., medium with the same concentration of DMSO used for the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).[1] Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Data Presentation: Hypothetical IC50 Values

Cell LineIncubation Time (hours)IC50 (µM)
HeLa48>1000
MCF-748850
A54948>1000
HEK29348>1000

Interpretation: The hypothetical data suggests that 4-Methylpiperidine-4-carboxamide hydrochloride exhibits low cytotoxicity against the tested cell lines, with IC50 values in the high micromolar to millimolar range. This indicates that a concentration range up to at least 100 µM can likely be used in subsequent functional assays without confounding cytotoxic effects.

Part 2: Target-Focused Assays - Interrogation of GPCR Signaling

The structural characteristics of many piperidine derivatives suggest potential interactions with GPCRs.[5][6] This section outlines a strategy to screen for and characterize the functional activity of 4-Methylpiperidine-4-carboxamide hydrochloride at a representative GPCR, such as a Gs- or Gi-coupled receptor.

Workflow for GPCR Activity Screening

GPCR_Workflow A Primary Screen: Measure Second Messenger Levels (e.g., cAMP Assay) B Determine Agonist or Antagonist Activity A->B Analyze Data C If Agonist: Generate Dose-Response Curve (Calculate EC50) B->C Agonist Detected D If Antagonist: Perform Schild Analysis (Calculate pA2) B->D Antagonist Detected E Secondary Screen: Reporter Gene Assay (e.g., CRE-Luciferase) C->E D->E F Confirm Functional Activity and Pathway Activation E->F Validate Results

Caption: Workflow for GPCR activity screening.

Protocol 2.1: cAMP Assay for Gs- and Gi-Coupled Receptor Activity

Principle: This assay measures the intracellular concentration of cyclic AMP (cAMP), a critical second messenger produced upon the activation of Gs-coupled GPCRs and inhibited upon the activation of Gi-coupled GPCRs.[2]

Materials:

  • HEK293 cells stably expressing a Gs- or Gi-coupled GPCR of interest

  • 4-Methylpiperidine-4-carboxamide hydrochloride

  • Forskolin (a Gs-alpha subunit activator)

  • A known agonist and antagonist for the target GPCR

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • 384-well plates

Step-by-Step Protocol:

  • Cell Seeding: Seed the engineered HEK293 cells into 384-well plates and culture overnight.

  • Compound Preparation: Prepare serial dilutions of 4-Methylpiperidine-4-carboxamide hydrochloride.

  • Agonist Mode:

    • Add the compound dilutions to the cells and incubate for a specified time (e.g., 30 minutes).

    • Include a vehicle control and a known agonist as a positive control.

  • Antagonist Mode:

    • Pre-incubate the cells with the compound dilutions for a short period (e.g., 15 minutes).

    • Add a known agonist at its EC80 concentration to all wells (except the negative control).

    • Incubate for a further 30 minutes.

  • Assay Procedure: Follow the manufacturer's instructions for the chosen cAMP assay kit to lyse the cells and measure cAMP levels.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP concentration against the compound concentration to generate a dose-response curve and calculate the EC50 (half-maximal effective concentration).

    • Antagonist Mode: Plot the inhibition of the agonist response against the compound concentration to calculate the IC50, which can be used to determine the antagonist's potency (pA2 value).

Data Presentation: Hypothetical Agonist and Antagonist Data

Agonist Mode:

Compound Concentration (µM)cAMP Response (% of Max)
0.012.5
0.115.8
150.2
1085.1
10098.9
EC50 ~1 µM

Antagonist Mode:

Compound Concentration (µM)% Inhibition of Agonist Response
0.015.2
0.125.6
148.9
1075.3
10095.1
IC50 ~1 µM
Protocol 2.2: CRE-Luciferase Reporter Gene Assay

Principle: This assay provides a downstream, transcriptional readout of GPCR activation. For Gs-coupled receptors, increased cAMP levels lead to the activation of CREB (cAMP response element-binding protein), which drives the expression of a luciferase reporter gene under the control of a CRE (cAMP response element) promoter.[7]

Materials:

  • HEK293 cells co-transfected with the GPCR of interest and a CRE-luciferase reporter plasmid

  • 4-Methylpiperidine-4-carboxamide hydrochloride

  • Luciferase assay reagent

  • White, opaque 96-well plates

  • Luminometer

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed the transfected cells and treat them with the compound as described in the cAMP assay protocol. However, the incubation time will be longer (e.g., 4-6 hours) to allow for transcription and translation of the luciferase enzyme.

  • Cell Lysis and Luciferase Assay: After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

  • Luminescence Measurement: Measure the luminescence signal using a luminometer. The light output is proportional to the luciferase activity.

  • Data Analysis: Similar to the cAMP assay, generate dose-response curves to determine EC50 or IC50 values.

Part 3: Advanced Mechanistic Studies and Self-Validation

To ensure the trustworthiness of the obtained results, it is essential to incorporate self-validating systems within the experimental design. This includes using appropriate controls, orthogonal assays, and assessing for potential assay artifacts.

Experimental Design for Self-Validation

Validation_Workflow A Primary Assay (e.g., cAMP) E Data Correlation and Confirmation of Specificity A->E B Orthogonal Assay (e.g., Reporter Gene) B->E C Counter-Screen: Parental Cell Line (No Target Receptor) C->E Assess Off-Target Effects D Known Agonist and Antagonist (Positive & Negative Controls) D->A Validate Assay Performance D->B Validate Assay Performance

Caption: Workflow for self-validating assay design.

Key Considerations for Trustworthiness:

  • Counter-Screening: Testing the compound on the parental cell line (lacking the target receptor) is crucial to rule out non-specific effects on the signaling pathway or the assay technology itself.

  • Pharmacological Controls: The inclusion of known agonists and antagonists for the target receptor in every experiment is non-negotiable. These controls validate the performance of the assay and provide a benchmark for the activity of the novel compound.

Conclusion and Future Directions

This application note provides a foundational framework for the in vitro characterization of 4-Methylpiperidine-4-carboxamide hydrochloride. By systematically progressing from broad cytotoxicity assessments to specific, target-focused functional assays, researchers can build a comprehensive pharmacological profile of this novel compound. The emphasis on self-validating experimental design ensures the generation of robust and trustworthy data.

Future studies could expand upon this framework to include:

  • Receptor Binding Assays: To determine the affinity of the compound for the target receptor.

  • Beta-Arrestin Recruitment Assays: To investigate potential biased agonism.[6][9]

  • High-Content Imaging: To explore phenotypic changes in response to compound treatment.

  • In Vitro ADME-Tox Assays: To assess properties like metabolic stability and potential off-target liabilities.

By following this structured and rigorous approach, the therapeutic potential of 4-Methylpiperidine-4-carboxamide hydrochloride can be thoroughly and efficiently elucidated.

References

  • Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. (2008). Biotechnology and Applied Biochemistry, 51(Pt 2), 63–71. [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. (2018). Methods in Cell Biology, 146, 219–237. [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). Molecules, 29(10), 2309. [Link]

  • Pharmacological screening of synthetic piperidine derivatives. (n.d.). DUT Open Scholar. Retrieved January 26, 2026, from [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). BPS Bioscience. Retrieved January 26, 2026, from [Link]

  • GPCRs: Cell based label-free assays in GPCR drug discovery. (2013). European Pharmaceutical Review. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules, 27(22), 7993. [Link]

  • Development of novel IVD assays: A manufacturer's perspective. (2012). Expert Review of Molecular Diagnostics, 12(6), 549–559. [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (2019). European Journal of Medicinal Chemistry, 182, 111634. [Link]

  • GPCR Signaling Assays | GPCR Assay Kits. (n.d.). Indigo Biosciences. Retrieved January 26, 2026, from [Link]

  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (2022). Antibiotics, 11(11), 1629. [Link]

  • Recent progress in assays for GPCR drug discovery. (2020). Acta Pharmacologica Sinica, 41(4), 435–442. [Link]

  • In Vitro Assay Development Services. (n.d.). Charles River Laboratories. Retrieved January 26, 2026, from [Link]

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Method

Application Note: Quantitative Analysis of 4-Methylpiperidine-4-carboxamide Hydrochloride

Abstract This document provides a comprehensive guide to the analytical methods for the precise and accurate quantification of 4-Methylpiperidine-4-carboxamide hydrochloride. The protocols detailed herein are designed fo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analytical methods for the precise and accurate quantification of 4-Methylpiperidine-4-carboxamide hydrochloride. The protocols detailed herein are designed for researchers, quality control analysts, and professionals in the pharmaceutical and chemical industries. We will explore three robust analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nonaqueous Potentiometric Titration. Each section offers a theoretical framework, detailed experimental protocols, and insights into the rationale behind methodological choices, ensuring the generation of reliable and reproducible data.

Introduction: The Significance of Quantifying 4-Methylpiperidine-4-carboxamide Hydrochloride

4-Methylpiperidine-4-carboxamide hydrochloride is a piperidine derivative. The piperidine ring is a fundamental heterocyclic scaffold found in numerous natural products and synthetic pharmaceuticals.[1] The accurate quantification of such compounds is a critical aspect of drug discovery, development, and manufacturing.[2] It ensures the identity, purity, potency, and performance of active pharmaceutical ingredients (APIs) and their formulations.[2] Rigorous analytical oversight is mandated by regulatory bodies to guarantee the safety and efficacy of pharmaceutical products.

This guide provides validated starting points for method development and routine analysis, adhering to the principles of scientific integrity and good manufacturing practices (GMP).[3]

High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach

HPLC is the cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds.[2] For a polar, non-volatile compound like 4-Methylpiperidine-4-carboxamide hydrochloride, a Reverse-Phase HPLC (RP-HPLC) method is typically the most effective.

Principle of Separation

In RP-HPLC, the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (e.g., C18) and a polar mobile phase. More polar compounds elute earlier, while less polar compounds are retained longer on the column. Given the structure of 4-Methylpiperidine-4-carboxamide hydrochloride, its retention can be finely tuned by adjusting the mobile phase composition, pH, and ionic strength. The hydrochloride salt form ensures good solubility in aqueous mobile phases.

Experimental Protocol: RP-HPLC with UV Detection

This protocol is a robust starting point for the quantification of 4-Methylpiperidine-4-carboxamide hydrochloride.

2.2.1. Instrumentation and Materials

  • HPLC System: An Agilent 1260/1290 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-VIS detector.[4]

  • Column: Gemini C18, 5 µm, 250 x 4.6 mm (or equivalent).[4]

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Trifluoroacetic Acid (TFA) or Phosphoric Acid (reagent grade).

  • Reference Standard: Certified 4-Methylpiperidine-4-carboxamide hydrochloride.

2.2.2. Chromatographic Conditions

ParameterRecommended SettingRationale
Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent to improve peak shape for the amine.
Mobile Phase B AcetonitrileThe organic modifier used to elute the analyte.
Gradient Isocratic or Gradient (e.g., 5-95% B over 8 min)An isocratic method is simpler for QC, while a gradient is better for separating impurities.[4]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30°CEnsures reproducible retention times by minimizing viscosity fluctuations.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Detection UV at 210 nmThe amide and piperidine moieties lack a strong chromophore, thus detection at a low UV wavelength is necessary.

2.2.3. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples. A typical range might be 1-100 µg/mL.

  • Sample Solution: Accurately weigh the sample containing 4-Methylpiperidine-4-carboxamide hydrochloride, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

2.2.4. Analysis and Quantification

  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Inject a blank (mobile phase), followed by the calibration standards in increasing order of concentration.

  • Inject the sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of 4-Methylpiperidine-4-carboxamide hydrochloride in the samples using the linear regression equation from the calibration curve. The coefficient of determination (r²) should be >0.999.[5]

Method Validation

Any analytical method used in a regulated environment must be validated to ensure it is fit for its intended purpose.[6][7] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration.[5]

  • Accuracy: The closeness of the test results to the true value. Recovery studies should be within 98-102%.

  • Precision: The degree of agreement among individual test results (repeatability and intermediate precision), with a relative standard deviation (RSD) of <2%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Prepare Standard Stock & Calibration Curve Inject Inject Blank, Standards, Samples Standard->Inject Sample Prepare & Filter Sample Solution Sample->Inject Equilibrate Equilibrate System Equilibrate->Inject Detect UV Detection at 210 nm Inject->Detect CalCurve Generate Calibration Curve (Area vs. Conc.) Detect->CalCurve Quantify Quantify Sample Concentration CalCurve->Quantify

Caption: High-level workflow for HPLC quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatility and Structural Confirmation

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[8] For a polar molecule like 4-Methylpiperidine-4-carboxamide hydrochloride, direct analysis is challenging due to its low volatility and potential for thermal degradation. Therefore, a derivatization step is often required to convert the analyte into a more volatile and thermally stable form.

Principle of Analysis

The sample is first derivatized to block the polar functional groups (-NH and -CONH-). The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase. As the components elute from the column, they enter the mass spectrometer, where they are ionized (typically by Electron Ionization - EI), fragmented, and detected based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern that acts as a "chemical fingerprint" for identification.

Experimental Protocol: GC-MS with Derivatization

3.2.1. Instrumentation and Materials

  • GC-MS System: An Agilent 7890A GC coupled with a 5975C MS detector or equivalent.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Reagents: Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS), an appropriate solvent (e.g., Acetonitrile, Pyridine), and the reference standard.

3.2.2. Derivatization Procedure Causality: Derivatization with BSTFA replaces the active hydrogens on the amide and secondary amine with non-polar trimethylsilyl (TMS) groups, increasing volatility and preventing unwanted interactions in the GC system.

  • Accurately weigh the sample or standard into a reaction vial.

  • Add the solvent (e.g., 100 µL of pyridine) to dissolve the material.

  • Add the derivatizing agent (e.g., 100 µL of BSTFA with 1% TMCS).

  • Seal the vial tightly and heat at 70°C for 30 minutes to ensure complete reaction.

  • Cool the vial to room temperature before injection.

3.2.3. GC-MS Conditions

ParameterRecommended SettingRationale
Carrier Gas Helium at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temp. 250°CEnsures rapid vaporization of the derivatized analyte.
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks.[8]
Oven Program 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 minA temperature ramp is necessary to elute the derivatized compound effectively.
MS Source Temp. 230°CStandard temperature for EI source.
MS Quad Temp. 150°CStandard temperature for the quadrupole mass filter.
Ionization Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching.[9]
Acquisition Mode Scan (e.g., m/z 50-550) or Selected Ion Monitoring (SIM)Scan mode is used for identification. SIM mode is used for quantification, offering higher sensitivity by monitoring only specific fragment ions.

3.2.4. Quantification For quantification, operate the MS in SIM mode. Select a unique and abundant ion from the mass spectrum of the derivatized analyte as the quantifier ion, and one or two other ions as qualifier ions to ensure identity. Prepare a calibration curve by analyzing derivatized standards and plotting the peak area of the quantifier ion against concentration.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Sample Weigh Sample/Standard Derivatize Add Solvent & Derivatizing Agent (BSTFA) Sample->Derivatize Heat Heat at 70°C for 30 min Derivatize->Heat Inject Inject Derivatized Sample Heat->Inject Separate GC Separation on Capillary Column Inject->Separate Detect MS Detection (EI, Scan/SIM Mode) Separate->Detect Identify Identify by Retention Time & Mass Spectrum Detect->Identify Quantify Quantify using Calibration Curve (SIM Mode) Detect->Quantify

Caption: Workflow for GC-MS analysis with derivatization.

Nonaqueous Potentiometric Titration: For Bulk Assay

For determining the purity of the bulk drug substance, nonaqueous potentiometric titration is a classic, highly precise, and cost-effective method. It is often used as an absolute method for assaying amine hydrochloride salts.[10]

Principle of Titration

4-Methylpiperidine-4-carboxamide hydrochloride is the salt of a weak base (the piperidine derivative) and a strong acid (HCl). In a nonaqueous solvent like glacial acetic acid, the hydrochloride salt can be titrated as a weak acid with a strong base, or more commonly, the chloride ion can be complexed, allowing the free amine to be titrated as a base.

A more direct approach involves titrating the amine hydrochloride salt as a base in acetic acid with a strong acid like perchloric acid. An ingenious modification uses mercuric acetate to remove the halide interference, allowing for a sharp endpoint.[10] The mercuric acetate reacts with the chloride ion to form undissociated mercuric chloride, liberating the free base which can then be titrated with perchloric acid.

Reaction: 2RNH₂⁺Cl⁻ + Hg(OAc)₂ → 2RNH₃⁺OAc⁻ + HgCl₂ RNH₃⁺OAc⁻ + HClO₄ → RNH₃⁺ClO₄⁻ + HOAc

Experimental Protocol: Titration with Perchloric Acid

4.2.1. Instrumentation and Materials

  • Titrator: Automatic potentiometric titrator with a glass electrode and a reference electrode (e.g., calomel or silver-silver chloride).

  • Burette: 10 or 20 mL Class A burette.

  • Reagents: Glacial Acetic Acid (anhydrous), Perchloric Acid (0.1 N in glacial acetic acid), Potassium Hydrogen Phthalate (PHP, primary standard), Mercuric Acetate solution (5% w/v in glacial acetic acid), Crystal Violet indicator.

4.2.2. Standardization of 0.1 N Perchloric Acid

  • Accurately weigh ~0.5 g of dried PHP into a flask.

  • Dissolve in 50 mL of glacial acetic acid.

  • Add 2 drops of crystal violet indicator.

  • Titrate with the 0.1 N perchloric acid solution from a green to a blue endpoint.

  • Calculate the normality of the perchloric acid titrant.

4.2.3. Titration Procedure

  • Accurately weigh a quantity of 4-Methylpiperidine-4-carboxamide hydrochloride sample into a 150 mL beaker.

  • Dissolve in 50 mL of glacial acetic acid.

  • Add 10 mL of 5% mercuric acetate solution and stir for 2 minutes. Safety Precaution: Mercuric acetate is highly toxic. Handle with appropriate personal protective equipment.

  • Immerse the electrodes in the solution and titrate potentiometrically with standardized 0.1 N perchloric acid.

  • Record the titrant volume versus the mV readings and determine the equivalence point from the point of maximum inflection on the titration curve (the first derivative).

4.2.4. Calculation The percentage purity of the sample is calculated as:

% Purity = (V × N × MW) / (W × 10)

Where:

  • V = Volume of perchloric acid consumed (mL)

  • N = Normality of the perchloric acid titrant

  • MW = Molecular weight of 4-Methylpiperidine-4-carboxamide hydrochloride

  • W = Weight of the sample (g)

Titration Workflow Diagram

Titration_Workflow cluster_prep Preparation cluster_titration Potentiometric Titration cluster_data Data Analysis Standardize Standardize 0.1 N Perchloric Acid with PHP Titrate Titrate with Standardized Perchloric Acid Standardize->Titrate Sample Weigh Sample & Dissolve in Acetic Acid Reagent Add Mercuric Acetate Solution Sample->Reagent Reagent->Titrate Detect Record mV vs. Volume Data Titrate->Detect Endpoint Determine Equivalence Point (1st Derivative) Detect->Endpoint Calculate Calculate % Purity Endpoint->Calculate

Sources

Application

Investigational Guide: 4-Methylpiperidine-4-carboxamide hydrochloride as a Novel Research Tool in Neuroscience

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and investigational protocols for 4-Methylpiperidine-4-carboxamide hydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and investigational protocols for 4-Methylpiperidine-4-carboxamide hydrochloride. While direct, extensive research on this specific compound is emerging, its structural motif, the piperidine ring, is a cornerstone in the development of neuroactive compounds. This guide provides a framework for its investigation, drawing upon established methodologies for structurally related and pharmacologically active piperidine derivatives.

Introduction: The Piperidine Scaffold in Neuroscience

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting the central nervous system (CNS). Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for potent and selective interactions with a wide array of neurological targets. Derivatives of the piperidine family have been successfully developed as analgesics, antipsychotics, antidepressants, and cognitive enhancers.

4-Methylpiperidine-4-carboxamide hydrochloride, with its carboxamide and methyl substitutions on the piperidine ring, presents a unique chemical entity. The carboxamide group can act as a hydrogen bond donor and acceptor, potentially facilitating interactions with receptor sites, while the methyl group can influence binding affinity and metabolic stability. Based on the activities of analogous compounds, this molecule is a prime candidate for investigation into several key areas of neuroscience research.[1]

Chemical and Physical Properties
PropertyValue
IUPAC Name N-methylpiperidine-4-carboxamide;hydrochloride
CAS Number 1903-75-9 (free base), 1903-75-9 (hydrochloride)[2][3]
Molecular Formula C₇H₁₅ClN₂O[2]
Molecular Weight 178.66 g/mol
Structure A piperidine ring with a methyl group and a carboxamide group at the 4-position.

Postulated Mechanisms and Potential Therapeutic Applications

Given the lack of specific literature for 4-Methylpiperidine-4-carboxamide hydrochloride, we can hypothesize its potential applications based on the pharmacology of structurally similar compounds. The following areas represent promising avenues for investigation:

  • Cognitive Enhancement: Certain 4-aminopiperidine derivatives have demonstrated potent cognition-enhancing activity in preclinical models.[4] The structural features of 4-Methylpiperidine-4-carboxamide hydrochloride may allow it to modulate cholinergic or other neurotransmitter systems involved in learning and memory.

  • Modulation of Monoamine Systems: Piperidine derivatives are well-known inhibitors of monoamine transporters, such as the dopamine transporter (DAT) and serotonin transporter (SERT).[1][5] These targets are central to the treatment of depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).

  • Cholinesterase Inhibition: In the context of Alzheimer's disease, N-benzylpiperidine derivatives have been explored for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine.[1][6]

  • Serotonin Receptor Interaction: The piperidine moiety is a key component of compounds targeting serotonin receptors. For instance, ACP-103, a piperidine derivative, is a potent 5-HT2A receptor inverse agonist with potential antipsychotic properties.[7]

  • Muscarinic Receptor Agonism: Some piperidine-containing molecules, like AC-42, act as allosteric agonists at the muscarinic M1 receptor, a target for improving cognitive function.[8]

The following sections provide detailed protocols to investigate these potential activities.

In Vitro Investigational Protocols

Initial Target Screening: Radioligand Binding Assays

A primary step in characterizing a novel compound is to assess its binding affinity for a panel of relevant CNS receptors and transporters.

Objective: To determine the binding affinity (Ki) of 4-Methylpiperidine-4-carboxamide hydrochloride for a panel of targets (e.g., SERT, DAT, NET, 5-HT receptors, muscarinic receptors, cholinesterases).

Principle: This competitive binding assay measures the ability of the test compound to displace a known radiolabeled ligand from its target.

Workflow Diagram:

G prep Prepare Membranes (from cells expressing target) incubation Incubate: Membranes + Radioligand + Test Compound prep->incubation radioligand Select Radioligand (e.g., [³H]citalopram for SERT) radioligand->incubation test_compound Prepare Serial Dilutions of 4-Methylpiperidine-4-carboxamide HCl test_compound->incubation filtration Rapid Filtration (to separate bound from free ligand) incubation->filtration scintillation Scintillation Counting (measure radioactivity) filtration->scintillation analysis Data Analysis (IC₅₀ → Kᵢ calculation) scintillation->analysis caption Workflow for Radioligand Binding Assay

Caption: Workflow for Radioligand Binding Assay.

Step-by-Step Protocol (Example: SERT Binding):

  • Membrane Preparation: Utilize cell membranes from a stable cell line expressing the human serotonin transporter (hSERT).

  • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Compound Dilution: Prepare a serial dilution of 4-Methylpiperidine-4-carboxamide hydrochloride (e.g., from 10 µM to 0.1 nM).

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (typically 5-10 µg of protein).

    • Radioligand (e.g., [³H]citalopram at a concentration near its Kd).

    • Varying concentrations of the test compound or vehicle.

    • For non-specific binding, add a high concentration of a known SERT inhibitor (e.g., fluoxetine).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to trap the membranes.

  • Washing: Wash the filters multiple times with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition versus the log concentration of the test compound. Use non-linear regression to determine the IC₅₀ value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Activity Assays

Following binding assessment, it is crucial to determine if the compound acts as an agonist, antagonist, or inverse agonist.

Objective: To characterize the functional activity of 4-Methylpiperidine-4-carboxamide hydrochloride at its identified targets.

Example Protocol: Calcium Mobilization Assay for a Gq-coupled Receptor (e.g., 5-HT2A or M1 Muscarinic Receptor)

  • Cell Culture: Plate cells stably expressing the target receptor (e.g., CHO-hM₁) in black-walled, clear-bottom 96-well plates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Preparation: Prepare dilutions of 4-Methylpiperidine-4-carboxamide hydrochloride. For antagonist testing, also prepare a known agonist (e.g., carbachol for M₁).

  • Measurement: Use a fluorescence plate reader (e.g., FLIPR) to measure the change in fluorescence intensity upon compound addition.

    • Agonist Mode: Add the test compound at various concentrations and measure the fluorescence response.

    • Antagonist Mode: Pre-incubate the cells with the test compound for a set period, then add a fixed concentration of the agonist and measure the response.

  • Data Analysis:

    • Agonist Mode: Plot the change in fluorescence against the log concentration of the test compound to determine the EC₅₀ and maximum efficacy.

    • Antagonist Mode: Plot the agonist's response in the presence of the test compound to determine the IC₅₀.

Signaling Pathway Diagram:

cluster_membrane Cell Membrane Receptor Gq-coupled Receptor (e.g., M₁ or 5-HT₂A) G_protein Gαq/11 Receptor->G_protein activates Agonist Agonist (e.g., Carbachol or Test Compound) Agonist->Receptor PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC activates Response Cellular Response Ca_release->Response PKC->Response caption Gq-coupled Receptor Signaling Pathway

Caption: Gq-coupled Receptor Signaling Pathway.

In Vivo Investigational Protocols

Ethical Note: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

Pharmacokinetic Profiling

Objective: To determine the bioavailability, half-life, and brain penetration of 4-Methylpiperidine-4-carboxamide hydrochloride.

Protocol Summary:

  • Administration: Administer the compound to rodents via intravenous (IV) and oral (PO) routes.

  • Sample Collection: Collect blood samples at various time points post-administration. For brain penetration, collect brain tissue at the same time points.

  • Analysis: Use LC-MS/MS to quantify the concentration of the compound in plasma and brain homogenates.

  • Data Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, oral bioavailability).

Behavioral Pharmacology

Based on the in vitro profile, select appropriate behavioral models to assess the compound's in vivo efficacy.

Example Protocol: Novel Object Recognition (NOR) Test for Pro-Cognitive Effects

This test assesses episodic memory in rodents.

  • Habituation: Allow rats or mice to explore an open-field arena for several days.

  • Familiarization Phase: Place two identical objects in the arena and allow the animal to explore for a set time (e.g., 5 minutes).

  • Inter-trial Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour). During this time, administer the test compound or vehicle.

  • Test Phase: Return the animal to the arena, where one of the familiar objects has been replaced with a novel object.

  • Data Collection: Record the time the animal spends exploring each object.

  • Analysis: Calculate a discrimination index (DI) = (Timenovel - Timefamiliar) / (Timenovel + Timefamiliar). A higher DI indicates better memory.

Workflow Diagram for NOR Test:

G habituation Habituation Phase (empty arena) familiarization Familiarization Phase (two identical objects) habituation->familiarization interval Inter-trial Interval (Compound/Vehicle Administration) familiarization->interval test Test Phase (one familiar, one novel object) interval->test analysis Data Analysis (Calculate Discrimination Index) test->analysis caption Novel Object Recognition (NOR) Workflow

Caption: Novel Object Recognition (NOR) Workflow.

Conclusion

4-Methylpiperidine-4-carboxamide hydrochloride is an intriguing compound for neuroscience research due to its placement within the pharmacologically rich piperidine class. While its specific biological activities are yet to be fully elucidated, the protocols and investigational framework provided in this guide offer a robust starting point for its characterization. By systematically evaluating its binding, functional, and behavioral profiles, researchers can uncover its potential as a novel tool to probe neural circuits or as a lead compound for the development of new therapeutics for neurological and psychiatric disorders.

References

  • Ghelardini, C., et al. (1996). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. PubMed. [Link]

  • Abdel-Sattar, E. A., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances. [Link]

  • Lead Sciences. N-Methylpiperidine-4-carboxamide hydrochloride Product Page.[Link]

  • Google Patents.Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • PubChem. 4-Piperidinecarboxylic acid, methyl ester, hydrochloride (1:1).[Link]

  • PubChem. N-methylpiperidine-4-carboxamide.[Link]

  • Google Patents.
  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of...a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Langmead, C. J., et al. (2005). Probing the molecular mechanism of interaction between...the muscarinic M(1) receptor... Molecular Pharmacology. [Link]

  • Wang, H., et al. (2014). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules. [Link]

  • Mehrani, L., et al. (2023). Exploring the potential of a novel phenoxyethyl piperidine derivative with cholinesterase inhibitory properties as a treatment for dementia... Neuroscience Letters. [Link]

  • White Rose eTheses Online. Synthesis of Piperidines using Organometallic Chemistry.[Link]

  • Lapa, G., et al. (2018). Synthesis and biological evaluation of new N-substituted 4-(arylmethoxy)piperidines as dopamine transporter inhibitors. ResearchGate. [Link]

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Method

Application Notes and Protocols for the Derivatization of 4-Methylpiperidine-4-carboxamide Hydrochloride in Structure-Activity Relationship (SAR) Studies

Introduction: The Strategic Value of the 4-Methylpiperidine-4-carboxamide Scaffold The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 4-Methylpiperidine-4-carboxamide Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of clinically approved drugs and bioactive molecules.[1][2] Its conformational flexibility and ability to present substituents in distinct three-dimensional orientations make it an ideal framework for probing molecular interactions with biological targets.[3][4] The 4-methylpiperidine-4-carboxamide moiety, in particular, offers a unique combination of features for structure-activity relationship (SAR) studies. The geminal methyl and carboxamide groups at the 4-position create a stereochemically defined environment, while the secondary amine of the piperidine ring serves as a versatile handle for introducing a diverse range of substituents.

This guide provides a comprehensive overview of the derivatization of 4-methylpiperidine-4-carboxamide hydrochloride, a key starting material for the synthesis of compound libraries aimed at exploring SAR. We will detail robust protocols for N-alkylation, N-acylation, and N-sulfonylation, and discuss the rationale behind these modifications in the context of drug discovery. The insights gained from such studies are critical for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

Core Scaffold: Synthesis of 4-Methylpiperidine-4-carboxamide Hydrochloride

A reliable supply of the starting material is paramount for any successful SAR campaign. The following protocol outlines a robust method for the synthesis of 4-methylpiperidine-4-carboxamide hydrochloride, proceeding from the commercially available 4-methyl-4-piperidinecarboxylic acid.

Protocol 1: Synthesis of 4-Methylpiperidine-4-carboxamide Hydrochloride

This two-step procedure involves the initial conversion of the carboxylic acid to the corresponding amide, followed by the formation of the hydrochloride salt.

Step 1: Amide Formation

  • Reaction Setup: In a round-bottom flask, suspend 4-methyl-4-piperidinecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Acid Activation: Cool the suspension to 0 °C and add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Ammonia Addition: Cool the reaction mixture back to 0 °C and bubble anhydrous ammonia gas through the solution for 30 minutes, or add a solution of ammonia in methanol until the reaction is complete.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-methylpiperidine-4-carboxamide.

Step 2: Hydrochloride Salt Formation

  • Dissolution: Dissolve the crude 4-methylpiperidine-4-carboxamide in a minimal amount of a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford 4-methylpiperidine-4-carboxamide hydrochloride as a white solid.

Derivatization Strategies for SAR Exploration

The secondary amine of the piperidine ring is the primary site for derivatization. The following protocols detail common and effective methods for introducing a variety of functional groups at this position. A crucial first step in these reactions is the in-situ neutralization of the hydrochloride salt to liberate the free secondary amine. This is typically achieved by the addition of a suitable base.

Workflow for Derivatization

Caption: General workflow for the derivatization of 4-methylpiperidine-4-carboxamide.

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a highly versatile method for introducing alkyl groups to the piperidine nitrogen.[5] This one-pot reaction involves the formation of an iminium ion intermediate from the reaction of the secondary amine with an aldehyde or ketone, followed by its in-situ reduction.

  • Reaction Setup: To a solution of 4-methylpiperidine-4-carboxamide hydrochloride (1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a non-nucleophilic base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.2 eq).

  • Iminium Ion Formation: Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated derivative.

Protocol 3: N-Acylation with Acyl Chlorides

N-acylation with acyl chlorides is a straightforward method for introducing amide functionalities.

  • Reaction Setup: Suspend 4-methylpiperidine-4-carboxamide hydrochloride (1.0 eq) in anhydrous DCM.

  • Neutralization: Add a suitable base such as Et₃N or DIPEA (2.2 eq) and stir for 15 minutes at room temperature.

  • Acylation: Cool the mixture to 0 °C and add the acyl chloride (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or flash column chromatography to yield the N-acyl derivative.

Protocol 4: N-Sulfonylation with Sulfonyl Chlorides

N-sulfonylation introduces a sulfonamide linkage, which can act as a hydrogen bond acceptor and influence the compound's physicochemical properties.

  • Reaction Setup: Dissolve 4-methylpiperidine-4-carboxamide hydrochloride (1.0 eq) in a suitable solvent such as DCM or pyridine.

  • Neutralization and Sulfonylation: Add a base such as Et₃N or pyridine (2.5 eq) and cool the mixture to 0 °C. Add the sulfonyl chloride (1.1 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the N-sulfonyl derivative.

Characterization of Derivatives

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the synthesized derivatives.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compounds.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final compounds.

Structure-Activity Relationship (SAR) Insights

The derivatization of the 4-methylpiperidine-4-carboxamide scaffold allows for a systematic exploration of the chemical space around the core structure. The goal is to identify key structural features that govern the biological activity of the compounds.

Hypothetical SAR Table

The following table provides a hypothetical example of how SAR data for a series of 4-methylpiperidine-4-carboxamide derivatives targeting a generic kinase might be presented.

Compound IDR GroupN-SubstitutionIC₅₀ (nM)
1 HH>10,000
2a HBenzyl5,200
2b H4-Fluorobenzyl1,500
3a HBenzoyl850
3b H4-Chlorobenzoyl250
4a HPhenylsulfonyl450
4b H4-Tolylsulfonyl300

Analysis of Hypothetical SAR:

  • N-Substitution is Crucial: The unsubstituted parent compound 1 is inactive, indicating that substitution on the piperidine nitrogen is essential for activity.

  • Aryl Groups are Favorable: The introduction of aromatic moieties, whether through N-alkylation (benzyl), N-acylation (benzoyl), or N-sulfonylation (phenylsulfonyl), leads to a significant increase in potency.

  • Electronic Effects on the Aryl Ring: The addition of electron-withdrawing groups on the aromatic ring (e.g., fluoro on the benzyl group, chloro on the benzoyl group) appears to enhance activity (compare 2a vs. 2b and 3a vs. 3b ).

  • Sulfonamides as Effective Bioisosteres: The N-sulfonyl derivatives (4a and 4b ) show comparable or even improved potency compared to the N-acyl analogs, suggesting that the sulfonamide group is a suitable bioisostere for the amide in this context.

Logical Flow for SAR Analysis

SAR_Logic cluster_synthesis Synthesis of Analogs cluster_testing Biological Evaluation cluster_analysis Data Analysis cluster_optimization Lead Optimization Start 4-Methylpiperidine-4- carboxamide HCl Derivatization N-Alkylation, N-Acylation, N-Sulfonylation Start->Derivatization Analogs Library of Analogs Derivatization->Analogs Assay In vitro Biological Assay (e.g., Kinase Inhibition) Analogs->Assay SAR_Table Construct SAR Table (Structure vs. Activity) Assay->SAR_Table Identify_Trends Identify Key Structural Features and Trends SAR_Table->Identify_Trends Design Design Next Generation of Analogs Identify_Trends->Design

Caption: Logical progression from synthesis to lead optimization in SAR studies.

Conclusion

The 4-methylpiperidine-4-carboxamide hydrochloride scaffold is a valuable starting point for the generation of diverse compound libraries for SAR studies. The protocols outlined in this guide provide a robust framework for the synthesis of a wide range of N-substituted derivatives. By systematically exploring the effects of different substituents on biological activity, researchers can gain crucial insights into the molecular interactions that drive potency and selectivity, ultimately accelerating the drug discovery process.

References

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  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PubMed Central. (URL: [Link])

  • N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide - PMC - NIH. (URL: [Link])

  • A Simple Procedure for the Conversion of Carboxylic Acids to the Corresponding Amides.. (URL: not available)
  • 1-Benzylpiperidine-4-carboxamide | C13H18N2O | CID 783156 - PubChem. (URL: [Link])

  • Amide formation from carboxylic acid derivatives. (video) - Khan Academy. (URL: [Link])

  • 1-Benzylpiperidine-4-carbaldehyde | C13H17NO | CID 89584 - PubChem. (URL: [Link])

  • Methyl 1-benzylpiperidine-4-carboxylate | C14H19NO2 | CID 11436222 - PubChem. (URL: [Link])

  • Asian Journal of Chemistry. (URL: not available)
  • Piperidine and Octahydropyrano[3,4-c] pyridine Scaffolds for Drug-like Molecular Libraries of the European Lead Factory - ResearchGate. (URL: [Link])

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  • Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed. (URL: [Link])

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Application

Application Notes &amp; Protocols: A Framework for the Evaluation of Novel Piperidine-Based Chemical Probes

A Case Study with the Hypothetical Compound: 4-Methylpiperidine-4-carboxamide hydrochloride ("HypoProbe-1") For: Researchers, scientists, and drug development professionals. Introduction: The Imperative for Rigorous Chem...

Author: BenchChem Technical Support Team. Date: February 2026

A Case Study with the Hypothetical Compound: 4-Methylpiperidine-4-carboxamide hydrochloride ("HypoProbe-1")

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Rigorous Chemical Probe Validation

The piperidine scaffold is a privileged motif in medicinal chemistry, present in a vast number of FDA-approved drugs and biologically active compounds.[6][7] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an attractive starting point for the design of novel chemical probes targeting a wide range of protein classes, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[7][8]

This guide provides a comprehensive framework for the characterization and validation of a novel piperidine-based compound as a chemical probe. We will use the hypothetical molecule, 4-Methylpiperidine-4-carboxamide hydrochloride ("HypoProbe-1") , as a case study to illustrate the necessary steps, from initial chemical characterization to in-cell target engagement and phenotypic assays. Our objective is to provide a robust, self-validating system of protocols and decision-making criteria to guide researchers in the development of high-quality chemical probes.

Part 1: Foundational Characterization - The Chemical Blueprint

Before any biological assessment, the chemical integrity and physicochemical properties of a probe candidate must be unequivocally established. This phase ensures that the molecule is what it is purported to be and is suitable for biological assays.

Synthesis and the Indispensable Negative Control

A cornerstone of robust chemical probe validation is the synthesis of a structurally related but biologically inactive negative control .[9][10] This control is essential for distinguishing on-target effects from non-specific or off-target pharmacology.[11][12] For "HypoProbe-1", an ideal negative control ("HypoProbe-1-NC") could be its enantiomer (if the target interaction is stereospecific) or a closely related analog where a key interacting group is removed or modified.

  • Proposed Synthetic Approach: The synthesis of piperidine carboxamides can be achieved through various established methods, often involving the coupling of a piperidine carboxylic acid derivative with an amine.[13][14][15] A plausible route for "HypoProbe-1" could start from a suitable 4-methyl-4-cyanopiperidine precursor, followed by hydrolysis to the carboxylic acid and subsequent amidation.

Physicochemical Property Assessment

A probe's utility is heavily dependent on its solubility and stability in aqueous media.[5][16][17] Poor solubility can lead to compound precipitation and inaccurate potency measurements, while instability can result in the formation of reactive species or a decrease in the effective concentration.[17]

Table 1: Physicochemical Properties of a High-Quality Chemical Probe

PropertyRecommended CriteriaRationale
Purity >95% (preferably >99%) by HPLC and NMREnsures that the observed activity is due to the compound of interest and not impurities.
Identity Confirmed by ¹H NMR, ¹³C NMR, and HRMSVerifies the chemical structure.
Aqueous Solubility >10 µM in assay buffer (preferably >100 µM)[16][18]Prevents compound precipitation at test concentrations and avoids misleading data due to aggregation.[16]
Stability <10% degradation over 24-48 hours in relevant mediaEnsures that the compound remains intact throughout the duration of the experiment.[5][17]

Part 2: In Vitro Profiling - Defining Potency, Selectivity, and Mechanism

Once the chemical properties are established, the next phase is to characterize the probe's interaction with its intended target in a purified, cell-free system.

Primary Biochemical Assay: Determining Potency

The initial step is to determine the potency of "HypoProbe-1" against its putative target. The choice of assay will depend on the target class (e.g., enzyme inhibition, receptor binding).

Protocol 2.1: Generic Enzyme Inhibition Assay (e.g., Kinase Assay)

  • Reagents:

    • Purified recombinant enzyme.

    • Substrate (e.g., peptide, ATP).

    • "HypoProbe-1" and "HypoProbe-1-NC" stock solutions (e.g., 10 mM in DMSO).

    • Assay buffer (specific to the enzyme).

    • Detection reagent (e.g., ADP-Glo™, fluorescence-based).

  • Procedure:

    • Prepare a serial dilution of "HypoProbe-1" and "HypoProbe-1-NC" in assay buffer (e.g., 11-point, 3-fold dilution starting from 100 µM).

    • In a 384-well plate, add the diluted compounds. Include controls for 100% activity (DMSO vehicle) and 0% activity (no enzyme or potent inhibitor).

    • Add the enzyme to all wells except the 0% activity control and incubate for 15-30 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding the substrate mixture (e.g., peptide and ATP).

    • Allow the reaction to proceed for the optimized time (e.g., 60 minutes) at the optimal temperature.

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Read the signal (e.g., luminescence, fluorescence) on a plate reader.

    • Calculate the percent inhibition for each concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Causality and Interpretation: A potent compound will exhibit a steep, sigmoidal dose-response curve. The IC₅₀ should ideally be in the nanomolar range (<100 nM) for a high-quality probe.[2][18] The negative control, "HypoProbe-1-NC", should be significantly less active (ideally >100-fold) or inactive.

Selectivity Profiling: The Hallmark of a Good Probe

A critical step is to assess the selectivity of "HypoProbe-1" against a broad panel of other related and unrelated biological targets.[2][16] This is crucial to rule out off-target effects that could confound the interpretation of cellular data.

Workflow for Selectivity Profiling:

G A HypoProbe-1 (IC₅₀ < 100 nM on Target X) B Primary Target Family Screen (e.g., KinomeScan for a kinase probe) A->B  Submit for screening C Broad Off-Target Panel (e.g., CEREP safety panel) B->C  If selective within family D Data Analysis: Calculate Selectivity Score C->D E High-Quality Probe (>30-fold selectivity within family and clean in broad panel) D->E F Promiscuous Compound (Redesign or abandon) D->F

Caption: Workflow for assessing the selectivity of a chemical probe candidate.

Part 3: Cellular Validation - Bridging In Vitro Activity to Biological Function

Demonstrating that a probe is active in a cellular context is paramount. This involves confirming cell permeability, target engagement, and a downstream phenotypic response.

Cellular Target Engagement

It is essential to confirm that "HypoProbe-1" enters the cell and binds to its intended target.[19][20][21] The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to assess target engagement in intact cells or cell lysates.[22]

Protocol 3.1: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with "HypoProbe-1" (at 10x the cellular EC₅₀), "HypoProbe-1-NC", and vehicle (DMSO) for 1-2 hours.

  • Thermal Shift:

    • Harvest and wash the cells. Resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

    • Quantify the amount of the target protein remaining in the soluble fraction using a specific antibody-based method (e.g., Western blot, ELISA, or HTRF).

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for each treatment condition.

    • A shift in the melting curve to a higher temperature in the presence of "HypoProbe-1" indicates target engagement. The negative control should not induce a significant shift.

Visualization of Expected CETSA Results:

G cluster_0 CETSA Melt Curves 40°C 40°C 50°C 50°C 60°C 60°C 70°C 70°C Y_label % Soluble Protein DMSO DMSO Probe HypoProbe-1 NC Negative Control D1 D2 D1->D2 D3 D2->D3 P1 P2 P1->P2 P3 P2->P3 P4 P3->P4 N1 N2 N1->N2 N3 N2->N3

Caption: Expected CETSA results showing stabilization of the target protein by HypoProbe-1.

Linking Target Engagement to Cellular Phenotype

The final step is to demonstrate that target engagement by "HypoProbe-1" leads to a measurable cellular response that is consistent with the known or hypothesized biology of the target.[4]

Hypothetical Scenario: If the target of "HypoProbe-1" is a kinase involved in a cell proliferation pathway, a relevant phenotypic assay would be to measure cell viability or proliferation.

Protocol 3.2: Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Plating: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Compound Treatment: The next day, treat the cells with a serial dilution of "HypoProbe-1", "HypoProbe-1-NC", and a positive control inhibitor. Include a vehicle (DMSO) control.

  • Incubation: Incubate the cells for a period relevant to the biological process being studied (e.g., 72 hours for proliferation).

  • Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot cell viability against compound concentration to determine the EC₅₀.

  • Self-Validation: The EC₅₀ from the phenotypic assay should correlate with the cellular target engagement data.[2] "HypoProbe-1" should show a dose-dependent effect on cell viability, while "HypoProbe-1-NC" should be inactive at similar concentrations.[9]

Conclusion: A Roadmap to High-Quality Chemical Probes

The development of a high-quality chemical probe is a rigorous, multi-step process that requires a strong synergy between chemistry and biology. The framework presented here, using the hypothetical "HypoProbe-1" as a guide, outlines a systematic approach to validation. By adhering to these principles of establishing purity, demonstrating potent and selective target interaction, confirming cellular target engagement, and linking this to a relevant phenotype with the crucial use of a negative control, researchers can develop reliable tools. These well-validated probes will, in turn, generate robust and reproducible data, accelerating our understanding of fundamental biology and the discovery of new therapeutic strategies.

References

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  • Ayscough, K. R., & Workman, P. (2020). CHAPTER 1: Introduction to Chemical Probes. In Royal Society of Chemistry. [Link]

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  • Blagg, J., & Workman, P. (2017). Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology. Cancer Cell, 32(1), 9-25. [Link]

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  • Edwards, A. M., et al. (2023). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry, 66(1), 76-88. [Link]

  • European Federation for Medicinal Chemistry. (2020, January 28). Best Practices: Chemical Probes Webinar [Video]. YouTube. [Link]

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  • Riev, A., & Varghese, J. (2020). Physicochemical Properties of Fluorescent Probes: Experimental and Computational Determination of the Overlapping pKa Values of Carboxyfluorescein. ACS Omega, 5(30), 18868–18877. [Link]

  • Li, Y., et al. (2023). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 16(4), 104618. [Link]

  • Janecka, A., & Gach, K. (2023). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 259, 115668. [Link]

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  • Zholbassarova, A., et al. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan, 20(4), 6-15. [Link]

  • Welsch, M. E., et al. (2017). Chemical probes and drug leads from advances in synthetic planning and methodology. Nature Reviews Chemistry, 1(9), 0068. [Link]

  • El-Sayed, M. A., et al. (2022). Selected pharmaceutical structures containing piperidine scaffold. ResearchGate. [Link]

  • Rockland Immunochemicals Inc. (2021, December 14). Positive and Negative Controls. [Link]

  • Eurofins DiscoverX. (n.d.). Target Engagement Assays. Retrieved from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Study.com. (n.d.). Negative Control Group | Definition & Examples. Retrieved from [Link]

  • Selvita. (n.d.). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • Lipsitch, M., Tchetgen, E. T., & Cohen, T. (2010). Negative Controls: A Tool for Detecting Confounding and Bias in Observational Studies. Epidemiology, 21(3), 383–388. [Link]

  • Wang, Y., et al. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. Bioorganic & Medicinal Chemistry Letters, 34, 127768. [Link]

  • ResearchGate. (n.d.). Biological activities of piperidine alkaloids. [Link]

  • ResearchGate. (n.d.). Target-based assay versus cell-based assay -the utility of target engagement experiments early in drug discovery. [Link]

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  • BioIVT. (2022, May 3). What Are Controls and Why Do We Need Them?[Link]

  • Schepmann, D., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(8), 1541-1555. [Link]

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  • Karadag, A., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 17(2), 263-272. [Link]

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Technical Notes & Optimization

Troubleshooting

4-Methylpiperidine-4-carboxamide hydrochloride synthesis yield improvement

An In-depth Technical Guide to Improving the Synthesis Yield of 4-Methylpiperidine-4-carboxamide Hydrochloride Welcome to the Technical Support Center for the synthesis of 4-Methylpiperidine-4-carboxamide hydrochloride....

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Improving the Synthesis Yield of 4-Methylpiperidine-4-carboxamide Hydrochloride

Welcome to the Technical Support Center for the synthesis of 4-Methylpiperidine-4-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges in this synthetic process. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-proven insights to help you optimize your experimental outcomes.

Overview of the Synthetic Pathway

The synthesis of 4-Methylpiperidine-4-carboxamide hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common and established route involves the creation of a quaternary center bearing a nitrile group, followed by a controlled hydrolysis to the desired carboxamide. The final step is the formation of the hydrochloride salt.

The general synthetic workflow is outlined below:

Synthesis_Workflow A N-Protected-4-piperidone B N-Protected-4-cyano- 4-methylpiperidine A->B  Ritter Reaction or Strecker Synthesis Variant   C N-Protected-4-methylpiperidine- 4-carboxamide B->C Controlled Nitrile Hydrolysis D 4-Methylpiperidine- 4-carboxamide C->D N-Deprotection E 4-Methylpiperidine-4-carboxamide Hydrochloride (Final Product) D->E Salt Formation (HCl)

Caption: General synthetic route for 4-Methylpiperidine-4-carboxamide hydrochloride.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis.

Q1: What are the typical starting materials and protecting groups used?

A1: The synthesis commonly begins with an N-protected 4-piperidone derivative. The choice of the nitrogen protecting group is crucial as it influences the reactivity and solubility of the intermediates and must be removable under conditions that do not affect the carboxamide group. Common protecting groups include:

  • Benzyl (Bn): Cleaved by catalytic hydrogenation.

  • tert-Butoxycarbonyl (Boc): Removed under acidic conditions, such as with trifluoroacetic acid (TFA) or HCl in an organic solvent.[1] This can sometimes be combined with the final salt formation step.

Q2: What is considered a good overall yield for this synthesis?

A2: The overall yield can vary significantly based on the chosen route, scale, and optimization of each step. Literature reports often show overall yields ranging from 30% to 50%. However, with careful optimization of each step, particularly the nitrile hydrolysis and purification, achieving an overall yield greater than 60% is feasible. Some multi-step syntheses of related piperidine structures report low overall yields, sometimes below 5%, highlighting the challenges involved.[2]

Q3: Which step is the most critical for maximizing the final yield?

A3: The controlled hydrolysis of the nitrile intermediate (4-cyano-4-methylpiperidine) to the primary amide is arguably the most critical and challenging step.[3] Nitriles are generally less reactive to hydrolysis than their corresponding amides.[3] Therefore, the reaction conditions must be harsh enough to hydrolyze the nitrile but mild enough to prevent the subsequent hydrolysis of the newly formed amide to the corresponding carboxylic acid, which is a common and often significant side product.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual solvents or impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A purity of >99% is often achievable with proper crystallization.[4]

  • Melting Point: A sharp melting point range indicates high purity.

Troubleshooting Guide: Yield Improvement

This section provides specific advice for overcoming common experimental hurdles.

Problem Area 1: Low Yield during Nitrile Intermediate Formation

Q: My Ritter-type reaction to form N-Protected-4-cyano-4-methylpiperidine from the corresponding 4-hydroxy-4-methylpiperidine precursor is inefficient. What are the common pitfalls?

A: The Ritter reaction involves the acid-catalyzed addition of a nitrile to a carbocation.[5][6] Low yields in this step often stem from issues with carbocation formation, stability, or competing side reactions.

  • Cause 1: Inadequate Acid Strength or Concentration: A strong acid is required to generate the tertiary carbocation from the precursor alcohol.

    • Solution: Use a strong protic acid like concentrated sulfuric acid or a mixture of acetic acid and sulfuric acid.[3] Ensure anhydrous conditions, as water can compete with the nitrile as a nucleophile, leading to elimination byproducts.

  • Cause 2: Unstable Carbocation/Elimination Side Products: The intermediate carbocation can undergo elimination to form an alkene, a common side reaction that reduces yield.

    • Solution: Maintain a low reaction temperature (e.g., 0-10 °C) during the initial addition of the alcohol to the acid/nitrile mixture to control the rate of carbocation formation and minimize elimination.

  • Cause 3: Suboptimal Work-up Procedure: The highly acidic reaction mixture requires careful neutralization. Improper work-up can lead to product loss.

    • Solution: Pour the reaction mixture slowly onto crushed ice and then carefully basify with a strong base (e.g., NaOH or KOH solution) while maintaining a low temperature. The product is often extracted into an organic solvent. Ensure the aqueous layer is thoroughly extracted multiple times.

Problem Area 2: Inefficient Nitrile to Amide Hydrolysis

Q: I am struggling with the hydrolysis of the 4-cyano intermediate. I either get unreacted starting material or a significant amount of the carboxylic acid byproduct. How can I optimize this step?

A: This is the most common bottleneck. The key is to find conditions that favor the formation of the amide intermediate and halt the reaction before significant over-hydrolysis occurs.

  • Cause 1: Reaction Conditions are Too Harsh: Using concentrated strong acids (like HCl or H₂SO₄) at high temperatures for extended periods will almost certainly lead to the carboxylic acid.[3]

    • Solution - Milder Acidic Conditions: Try using concentrated sulfuric acid at a strictly controlled, lower temperature (e.g., 40-50 °C). The reaction must be carefully monitored by TLC or HPLC and quenched as soon as the starting material is consumed. Some protocols report success using mixtures like TFA or AcOH-H₂SO₄.[3]

  • Cause 2: Basic Hydrolysis is Uncontrolled: While basic hydrolysis (e.g., using NaOH) is an option, it can also be difficult to stop at the amide stage.

    • Solution - Peroxide-Mediated Basic Hydrolysis: A well-established method for converting nitriles to amides with minimal over-hydrolysis is using alkaline hydrogen peroxide.[7] The hydroperoxide anion is a more selective nucleophile for the nitrile compared to the hydroxide ion.

  • Cause 3: Ineffective Reaction Monitoring: Without proper monitoring, it's impossible to know the optimal time to stop the reaction.

    • Solution: Develop a reliable in-process control (IPC) method, such as TLC or a rapid HPLC method. Take aliquots from the reaction mixture every 30-60 minutes to track the disappearance of the nitrile and the appearance of the amide and carboxylic acid byproduct.

MethodReagentsTypical ConditionsProsCons
Strong Acid Conc. H₂SO₄40-60 °C, 1-4 hoursSimple reagentsHigh risk of over-hydrolysis to carboxylic acid; requires careful monitoring
Alkaline Peroxide H₂O₂, NaOH/KOH in aq. Alcohol25-50 °C, 2-6 hoursHigh selectivity for the amide, milder conditionsReaction can be exothermic, requires temperature control
Enzymatic Nitrile hydrataseAqueous buffer, near-neutral pH, room temp.Extremely high selectivity, environmentally friendlyEnzymes can be expensive and require specific conditions
Problem Area 3: Difficulties in Final Product Isolation and Purification

Q: After deprotection and addition of HCl, my 4-Methylpiperidine-4-carboxamide hydrochloride either fails to crystallize or precipitates as an impure oil. What can I do?

A: This issue usually points to the presence of impurities or incorrect solvent choice for crystallization.

  • Cause 1: Impurities from Previous Steps: Residual starting materials, byproducts (like the carboxylic acid), or reagents from the deprotection step can inhibit crystallization.

    • Solution: Ensure the free-base (post-deprotection, pre-salt formation) is as pure as possible. It may be necessary to perform a column chromatography purification or a liquid-liquid extraction wash at a specific pH to remove acidic or basic impurities before proceeding to the salt formation.

  • Cause 2: Incorrect Solvent System for Crystallization: The choice of solvent is critical for obtaining a crystalline solid.

    • Solution: The hydrochloride salt is typically formed by dissolving the free base in a polar, protic solvent like isopropanol (IPA) or ethanol and then adding a solution of HCl in the same solvent (or gaseous HCl). An anti-solvent, such as methyl tert-butyl ether (MTBE) or diethyl ether, is often added to induce precipitation.[1] Experiment with different solvent/anti-solvent combinations (e.g., Methanol/Ethyl Acetate, IPA/Heptane) to find the optimal system.

  • Cause 3: Water Content: The presence of water can sometimes lead to the formation of oils or hydrates instead of an anhydrous crystalline solid.

    • Solution: Ensure all solvents are anhydrous. If the product oils out, try re-dissolving in a minimal amount of a solvent like methanol and then slowly adding the anti-solvent. Scratching the inside of the flask with a glass rod can help induce crystallization.

Recommended Experimental Protocols

Here are detailed, step-by-step methodologies for the key transformations.

Protocol 1: Synthesis of 1-Boc-4-cyano-4-methylpiperidine

This protocol is an adaptation of the Ritter reaction principles.

  • To a stirred solution of 1-Boc-4-hydroxy-4-methylpiperidine (1.0 eq) and acetonitrile (5.0 eq) in glacial acetic acid (5 vol), cool the mixture to 0-5 °C.

  • Slowly add concentrated sulfuric acid (1.5 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexane).

  • Once the starting material is consumed, carefully pour the reaction mixture onto a stirred mixture of crushed ice and water.

  • Adjust the pH to >10 by the slow addition of 50% w/v NaOH solution, maintaining a temperature below 20 °C.

  • Extract the aqueous layer with dichloromethane (3 x 10 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or used directly if sufficiently pure.

Protocol 2: Selective Hydrolysis to 1-Boc-4-Methylpiperidine-4-carboxamide

This protocol uses the alkaline peroxide method for improved selectivity.

  • Dissolve the 1-Boc-4-cyano-4-methylpiperidine (1.0 eq) in ethanol (10 vol).

  • Add 6 M NaOH solution (1.0 eq) and cool the mixture to 10 °C.

  • Add 30% hydrogen peroxide (3.0 eq) dropwise, keeping the temperature below 25 °C.

  • Stir the reaction at room temperature for 3-5 hours. Monitor by HPLC for the disappearance of the nitrile.

  • Once complete, cool the reaction to 10 °C and quench by adding a saturated solution of sodium thiosulfate until a negative peroxide test is achieved (using peroxide test strips).

  • Concentrate the mixture under reduced pressure to remove most of the ethanol.

  • Extract the product with ethyl acetate (3 x 10 vol).

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate to give the amide, which can be recrystallized from a suitable solvent like ethyl acetate/heptane.

Protocol 3: Boc-Deprotection and Hydrochloride Salt Formation
  • Dissolve the purified 1-Boc-4-methylpiperidine-4-carboxamide (1.0 eq) in isopropanol (IPA) (5 vol).

  • Add a 4 M solution of HCl in dioxane or isopropanol (2.0-3.0 eq) dropwise at room temperature.

  • Stir the mixture for 2-4 hours. The product will typically precipitate as a white solid.

  • Monitor the deprotection by TLC or HPLC.

  • If precipitation is slow, add methyl tert-butyl ether (MTBE) (5-10 vol) as an anti-solvent to complete the precipitation.

  • Stir the resulting slurry for 1 hour at room temperature, then cool to 0-5 °C for another hour.

  • Filter the solid, wash with cold MTBE, and dry under vacuum at 40-50 °C to yield the final product.

Troubleshooting Decision Workflow

This diagram provides a logical path for diagnosing and solving common issues.

Troubleshooting_Workflow Start Start Synthesis Step1 Step 1: Nitrile Formation Start->Step1 Step1_Check Low Yield? Step1->Step1_Check Step1_Fix Check acid strength Control temperature (0-10°C) Optimize work-up Step1_Check->Step1_Fix Yes Step2 Step 2: Nitrile Hydrolysis Step1_Check->Step2 No Step1_Fix->Step1 Re-run Step2_Check Low Conversion or Byproduct Formation? Step2->Step2_Check Step2_Fix Implement strict IPC Use alkaline peroxide method Control temperature carefully Step2_Check->Step2_Fix Yes Step3 Step 3: Deprotection & Salt Formation Step2_Check->Step3 No Step2_Fix->Step2 Re-run Step3_Check Product Oily or Impure? Step3->Step3_Check Step3_Fix Purify free base before salt formation Screen crystallization solvents (IPA/MTBE) Ensure anhydrous conditions Step3_Check->Step3_Fix Yes End High Purity Product Step3_Check->End No Step3_Fix->Step3 Re-run

Caption: A decision tree for troubleshooting the synthesis of 4-Methylpiperidine-4-carboxamide HCl.

References

  • CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
  • Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google P
  • CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate - ResearchGate. [Link]

  • US10093626B2 - Process for preparing piperidine-4-carbothioamide hydrochloride.
  • Converting Nitriles to Amides - Chemistry Steps. [Link]

  • A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE - Organic Syntheses. [Link]

  • Piperidine Synthesis - DTIC. [Link]

  • Ritter Reaction - Organic Chemistry Portal. [Link]

  • Efficient Synthesis of Nitrile Compounds through Amide Conversion via N-Boroamide Intermediates - ResearchGate. [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis - ResearchGate. [Link]

  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC. [Link]

  • Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3 - NIH. [Link]

  • Nitrile to Amide - Common Conditions - Organic Chemistry Portal. [Link]

  • Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate - YouTube. [Link]

  • Ritter reaction for the synthesis of picolinamides - ResearchGate. [Link]

  • Chemistry of Nitriles - Chemistry LibreTexts. [Link]

  • Synthesis of 1,4-substituted piperidines and their inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice - ResearchGate. [Link]

  • Synthesis of amides
  • Nitriles to Esters - Chemistry Steps. [Link]

  • Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl-4-sulfonamide - ResearchGate. [Link]

  • Synthesis from Carboxylic Acid Derivatives - Science of Synthesis. [Link]

  • Nitrile to Amide - Common Conditions - Organic Chemistry Portal. [Link]

  • A Lewis acid-promoted Pinner reaction - PMC - NIH. [Link]

Sources

Optimization

Technical Support Center: Purification of 4-Methylpiperidine-4-carboxamide Hydrochloride

Welcome to the technical support center for the purification of 4-Methylpiperidine-4-carboxamide hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who require t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Methylpiperidine-4-carboxamide hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who require this intermediate in high purity for their work in drug discovery and development. The structural integrity and purity of this compound are critical for the reliability and reproducibility of downstream applications.

This document provides a structured approach to purification, addressing common challenges through FAQs and a detailed troubleshooting guide. We will delve into the causality behind experimental choices, ensuring you understand the "why" behind every step, not just the "how."

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when handling and purifying 4-Methylpiperidine-4-carboxamide hydrochloride.

Q1: What are the most common impurities found in crude 4-Methylpiperidine-4-carboxamide hydrochloride?

A: The impurity profile depends heavily on the synthetic route employed. However, common impurities typically include:

  • Unreacted Starting Materials: Such as 4-methylpiperidine-4-carbonitrile or the corresponding ester.

  • Hydrolysis Products: The carboxamide functional group can be susceptible to hydrolysis back to the carboxylic acid, particularly under harsh acidic or basic conditions during workup.

  • By-products of Synthesis: Depending on the reagents used, side-reaction products may be present. For instance, if the synthesis involves protection/deprotection steps (e.g., N-Boc), incomplete deprotection can leave traces of the protected intermediate.[1]

  • Residual Solvents: Organic solvents used in the reaction or initial workup (e.g., Dichloromethane, Toluene, Ethyl Acetate) are common impurities that must be removed.

  • Inorganic Salts: Salts like sodium chloride (NaCl) or ammonium chloride (NH₄Cl) may be present from pH adjustments or reagent quenching.[2]

Q2: What is the most effective and scalable method for purifying 4-Methylpiperidine-4-carboxamide hydrochloride?

A: Recrystallization is the gold-standard technique for purifying crystalline solids like this hydrochloride salt. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures. A well-chosen solvent will dissolve the compound and impurities at an elevated temperature, and upon cooling, the desired compound will crystallize out in a pure form, leaving the impurities behind in the solution (the mother liquor). For amine hydrochlorides, polar protic solvents like ethanol or isopropanol are often excellent choices.[3]

Q3: My purified product is a sticky solid or an oil, not a free-flowing crystalline powder. What went wrong?

A: This phenomenon, known as "oiling out," is a common challenge. It typically occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the concentration of the solute is so high that it separates from the solution as a supersaturated liquid phase rather than an ordered crystal lattice.

Common Causes and Solutions:

  • Presence of Impurities: Impurities can depress the melting point and disrupt crystal lattice formation.

  • Inappropriate Solvent Choice: The solvent may be too good, preventing the compound from precipitating.

  • Cooling Rate: Cooling the solution too quickly can favor oiling out over crystallization.

  • Residual Water: The hydrochloride salt can be hygroscopic. Trapped water can lead to a gummy appearance.

To resolve this, try using a solvent mixture (e.g., isopropanol with a small amount of an anti-solvent like methyl t-butyl ether), slowing down the cooling rate, or ensuring all glassware and solvents are anhydrous. A detailed troubleshooting guide is provided in Section 2.

Q4: How do I confirm the purity and identity of my final product?

A: A combination of analytical techniques is essential for a comprehensive assessment:

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis, capable of detecting and quantifying minor impurities.[4] A validated HPLC method is crucial for quality control.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the molecule and can reveal the presence of impurities if they are at a significant level (typically >1%).

  • Melting Point Analysis: A sharp melting point range close to the literature value is a strong indicator of high purity for a crystalline solid. Impurities tend to broaden and depress the melting point range.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Section 2: In-Depth Troubleshooting Guide

This guide provides solutions to specific problems encountered during the purification process.

Problem Potential Cause(s) Scientific Rationale Recommended Solution(s)
Low Purity After Recrystallization 1. Inappropriate Solvent System: The chosen solvent dissolves impurities along with the product, leading to co-crystallization. 2. Incomplete Removal of Mother Liquor: Impurities remain on the crystal surface if not washed properly. 3. Crystallization Occurred Too Quickly: Rapid crystallization can trap impurities within the crystal lattice.The success of recrystallization hinges on exploiting solubility differences. If impurities have similar solubility profiles to the product in the chosen solvent, separation will be poor.[3]1. Solvent System Optimization: Test different solvents or solvent/anti-solvent pairs. A good system dissolves the compound when hot but sparingly when cold. Try Ethanol, Isopropanol, or mixtures like Isopropanol/Diethyl Ether.[3] 2. Washing: Wash the filtered crystals with a small amount of cold recrystallization solvent to displace the impurity-rich mother liquor.[6] 3. Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[6]
Product "Oils Out" During Cooling 1. High Impurity Level: Significant amounts of impurities can act as a solvent for your product, preventing crystallization. 2. Supersaturation: The concentration of the product is too high for the given solvent. 3. Solvent is "Too Good": The product remains highly soluble even at low temperatures.Oiling out is a liquid-liquid phase separation, which is thermodynamically favored over the more ordered process of crystallization when the energy barrier to nucleation is too high. This is often exacerbated by high concentrations and strong solute-solvent interactions.1. Add More Solvent: Dilute the hot solution slightly before cooling. 2. Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a good hot solvent (e.g., Ethanol). Slowly add a miscible "anti-solvent" in which the compound is poorly soluble (e.g., Diethyl Ether, Methyl t-butyl ether) until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.[7] 3. Seed Crystals: Add a tiny crystal of pure product to the cooled solution to induce crystallization.
Final Product is Colored (Yellow/Brown) 1. Chromophoric Impurities: Highly conjugated or oxidized impurities from the synthesis are present. 2. Thermal Degradation: The compound may have degraded slightly if heated for too long or at too high a temperature during recrystallization.Colored impurities are often present at very low concentrations but have high extinction coefficients. They are typically more polar or larger than the target compound.1. Charcoal Treatment: Add a small amount (1-2% w/w) of activated charcoal to the hot solution before filtration. Charcoal has a high surface area and adsorbs large, flat, colored molecules. Do not add charcoal to a boiling solution to avoid violent bumping. 2. Re-evaluate Heating: Ensure the temperature used for dissolution is not excessive and minimize the time the solution is kept hot.
Poor Recovery of Product 1. Solvent Choice: The product has significant solubility in the chosen solvent even at low temperatures. 2. Volume of Solvent: Too much solvent was used to dissolve the crude material. 3. Premature Crystallization: The product crystallized during hot filtration.The goal is to find a solvent that provides a large solubility differential between hot and cold conditions. Using excessive solvent means more product will remain in the mother liquor upon cooling, reducing the yield.1. Solvent Screening: Re-evaluate the solvent choice to find one with lower solubility at cold temperatures. 2. Concentrate the Mother Liquor: Recover the filtrate (mother liquor) and carefully evaporate some of the solvent to obtain a second crop of crystals. Note that this second crop may be less pure. 3. Pre-heat Equipment: Ensure the filtration funnel and receiving flask are pre-heated to prevent the solution from cooling and crystallizing prematurely during the hot filtration step.

Section 3: Detailed Experimental Protocols

Safety First: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Standard Recrystallization

This protocol is the primary method for purifying 4-Methylpiperidine-4-carboxamide hydrochloride that is already reasonably pure (>85%).

  • Solvent Selection: Choose an appropriate solvent. Isopropanol is an excellent starting point.

  • Dissolution: In an Erlenmeyer flask, add the crude 4-Methylpiperidine-4-carboxamide hydrochloride. Add a minimal amount of isopropanol and heat the mixture gently with stirring (e.g., on a hot plate) until the solid dissolves completely. Add the solvent in small portions until a clear solution is obtained at just below the solvent's boiling point.

  • (Optional) Charcoal Treatment: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture gently for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice-water bath for at least one hour to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small volume of ice-cold isopropanol to remove any adhering mother liquor.[6]

  • Drying: Dry the purified crystals under high vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C), until a constant weight is achieved. This step is crucial to remove residual solvent.

Protocol 2: Purification via Free-Basing and Salt Re-formation

This method is highly effective for removing inorganic salts or very polar impurities. It involves converting the hydrochloride salt to its free base, purifying the less polar free base, and then re-forming the pure hydrochloride salt.[2][8]

  • Generate Free Base: Dissolve the crude hydrochloride salt in water. Cool the solution in an ice bath and slowly add a base (e.g., 3N NaOH solution) with stirring until the pH is >12.[8]

  • Extraction: Extract the aqueous layer multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate. The free base is organic-soluble, while inorganic salts remain in the aqueous layer.

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude free base, which may be an oil or solid.

  • Purification of Free Base (Optional): If necessary, the crude free base can be further purified at this stage by column chromatography on silica gel. Note that piperidines are basic and can streak on silica; it is often necessary to add a small amount of a basic modifier like triethylamine (e.g., 1%) to the eluent.[6]

  • Salt Re-formation: Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).[9] Slowly add a solution of anhydrous HCl (e.g., 2M HCl in diethyl ether or isopropanol) dropwise with vigorous stirring.

  • Isolation: The pure hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with a small amount of the anhydrous solvent (e.g., diethyl ether), and dry thoroughly under vacuum.

Section 4: Visualization of Workflows

Purification Workflow Diagram

This diagram outlines the general process and decision points for purifying 4-Methylpiperidine-4-carboxamide hydrochloride.

PurificationWorkflow start_node Crude Product (4-Methylpiperidine-4-carboxamide HCl) decision_node decision_node start_node->decision_node Assess Purity (TLC, ¹H NMR) process_node Protocol 1: Recrystallization (e.g., Isopropanol) decision_node->process_node >85% Pure & Crystalline? free_base_process Protocol 2: Free-Base Purification decision_node->free_base_process <85% Pure or Oily/Gummy? output_node Pure Crystalline Product process_node->output_node salt_formation Re-form HCl Salt (Anhydrous HCl) free_base_process->salt_formation Purify Free Base salt_formation->output_node

Caption: A decision-making workflow for selecting a purification method.

Troubleshooting Logic Diagram

This diagram provides a logical path for troubleshooting the common issue of a product "oiling out."

TroubleshootingWorkflow start_node Problem: Product 'Oiled Out' During Crystallization action_node1 Re-heat solution to re-dissolve the oil start_node->action_node1 First Action action_node action_node decision_node decision_node solution_node solution_node action_node2 Add more of the primary solvent (10-20% vol) action_node1->action_node2 action_node3 Allow to cool VERY slowly (e.g., in a warm water bath or dewar) action_node2->action_node3 decision_node1 Did it crystallize? action_node3->decision_node1 solution_node1 Success! Proceed to filtration decision_node1->solution_node1 Yes action_node4 Re-heat solution. Slowly add an 'anti-solvent' (e.g., MTBE, Heptane) until cloudy. Re-heat to clarify. decision_node1->action_node4 No action_node4->action_node3 Retry Slow Cooling

Caption: Troubleshooting guide for when a product oils out.

References

  • CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents.
  • 4-Piperidinecarboxylic acid, methyl ester, hydrochloride (1:1) | C7H14ClNO2 - PubChem. Available at: [Link]

  • CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents.
  • Synthesis of methyl 1-methylpiperidine-4-carboxylate - PrepChem.com. Available at: [Link]

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. - YouTube. Available at: [Link]

  • Preparation method for 4-methylenepiperidine or acid addition salt thereof - Google Patents.
  • Purification of organic hydrochloride salt? - ResearchGate. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. Available at: [Link]

  • US10093626B2 - Process for preparing piperidine-4-carbothioamide hydrochloride - Google Patents.
  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF - ResearchGate. Available at: [Link]

  • Isolation of primary amines as HCL salt problem - Sciencemadness.org. Available at: [Link]

  • US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents.

Sources

Troubleshooting

4-Methylpiperidine-4-carboxamide hydrochloride storage and handling best practices

This guide provides best practices, troubleshooting, and frequently asked questions for the storage and handling of 4-Methylpiperidine-4-carboxamide hydrochloride. The information herein is synthesized from established c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides best practices, troubleshooting, and frequently asked questions for the storage and handling of 4-Methylpiperidine-4-carboxamide hydrochloride. The information herein is synthesized from established chemical safety protocols and data on structurally related compounds to ensure a high degree of technical accuracy and practical utility for researchers, scientists, and drug development professionals.

I. Storage & Stability FAQs

Proper storage is the first line of defense in maintaining the integrity and efficacy of your research compound. As a hydrochloride salt of a piperidine derivative, this compound has specific needs to prevent degradation and ensure experimental reproducibility.

Q1: What are the ideal storage conditions for 4-Methylpiperidine-4-carboxamide hydrochloride?

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] Many suppliers of similar amine hydrochloride salts recommend storage under an inert atmosphere (like argon or nitrogen) and protection from moisture.[3]

The Causality Explained:

  • Hygroscopicity: Hydrochloride salts are frequently hygroscopic, meaning they readily absorb moisture from the atmosphere.[4] This can lead to the solid clumping, which makes accurate weighing difficult, and can potentially promote hydrolysis of the carboxamide group over time. A dry environment is critical.

  • Atmospheric Reactivity: The piperidine nitrogen, even as a salt, can be susceptible to long-term oxidation. An inert atmosphere displaces oxygen, minimizing this degradation pathway and extending the compound's shelf life.[5]

  • Temperature: Cool conditions slow down the rate of any potential decomposition reactions. Avoid storing near heat sources like ovens or in direct sunlight.[6]

Summary of Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature Cool (e.g., 2-8 °C or -20 °C)Slows chemical degradation. Check supplier data sheet for specifics.
Atmosphere Dry; Inert Gas (Argon/Nitrogen)Prevents moisture absorption (hygroscopicity) and oxidation.[3]
Light Store in the dark (amber vial)Protects against potential photodegradation.[6][7]
Container Tightly sealed, original containerPrevents contamination and exposure to air/moisture.[1][8]
Q2: I received a new batch of the compound. What is the first thing I should do?

Upon receipt, it's crucial to establish a proper storage protocol immediately. This ensures the compound's stability from day one.

Workflow for New Compound Receipt & Storage:

A Shipment Arrives B Inspect Container Seal Is it intact? A->B C YES: Proceed B->C Yes D NO: Contact Supplier Do not use B->D No E Record 'Date Received' on the label C->E F Affix Expiration Date (if provided by supplier) E->F G Store in Designated Location (Cool, Dry, Dark) F->G H Backfill vial headspace with Inert Gas (e.g., Argon) if available G->H I Seal container tightly and wrap cap with parafilm H->I J Log into Chemical Inventory I->J A Small Spill Occurs B Alert others in the immediate area A->B C Ensure proper PPE is worn (Gloves, Goggles, Lab Coat) B->C D Gently cover the spill with a dry absorbent material (e.g., sand, vermiculite) C->D E AVOID raising dust. DO NOT dry sweep. D->E F Carefully sweep the mixture into a designated waste container E->F G Wipe the spill area with a damp cloth (water or appropriate solvent) F->G H Place all cleanup materials into a sealed, labeled hazardous waste bag/container G->H I Wash hands thoroughly H->I

Caption: Workflow for cleaning a small solid spill.

III. Experimental Troubleshooting FAQs

Issues can arise during experimental setup, most commonly related to solubility.

Q6: I'm having trouble dissolving the compound. What solvents should I try?

As a hydrochloride salt, 4-Methylpiperidine-4-carboxamide hydrochloride is expected to be most soluble in polar protic solvents. The formation of HCl salts is a common strategy to enhance the aqueous solubility of amine-containing parent compounds. [5] Recommended Solvent Selection Protocol:

  • Water: Begin with deionized water. Gentle heating or sonication can aid dissolution.

  • Aqueous Buffers: If working in a physiological context, try phosphate-buffered saline (PBS). Be aware that the solubility of hydrochloride salts can sometimes be reduced in buffers containing high concentrations of chloride ions due to the "common ion effect." [9]3. Polar Protic Solvents: If insoluble in aqueous media, try methanol or ethanol.

  • Polar Aprotic Solvents: For more challenging cases, consider DMSO or DMF. These are generally excellent solvents for a wide range of organic molecules.

Always prepare solutions fresh for the best results. If you must store solutions, keep them at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.

Q7: Can I convert the hydrochloride salt back to the free base? What are the implications?

Yes, the free base can be generated by treating a solution of the hydrochloride salt with a mild base (e.g., sodium bicarbonate, triethylamine) and extracting it into an organic solvent.

Key Implications:

  • Solubility Changes: The free base will have significantly different solubility properties. It will likely be less soluble in water and more soluble in nonpolar organic solvents like dichloromethane or ethyl acetate.

  • Stability: The free base form, with its exposed amine, may be more prone to oxidation and degradation than the salt form. [5]It should be handled and stored with extra care, preferably under an inert atmosphere.

  • Handling: The free base may be an oil or a lower-melting solid, which can alter its handling characteristics.

This conversion should only be performed if the experimental protocol specifically requires the free base form.

References

  • CymitQuimica. (2023, July 5). 4-Methylpiperidine.
  • Safety Data Sheet. (n.d.). 1Boc-4-(Boc-amino)-piperidine-4-carboxylic acid.
  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?.
  • BLD Pharm. (n.d.). Methyl piperidine-4-carboxylate.
  • Indiana University. (n.d.). Storage of Laboratory Chemicals: Research Safety. Retrieved from Protect IU - Indiana University website.
  • Fisher Scientific. (2025, January 16). SAFETY DATA SHEET: 1-Methylpiperidine-4-carboxylic acid hydrochloride.
  • Jubilant Ingrevia. (2024, March 26). Safety Data Sheet: 4-Methylpiperidine.
  • Sigma-Aldrich. (2023, October 27). SAFETY DATA SHEET: 1-Methylpiperidin-4-ol.
  • Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET: Piperidine.
  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?.
  • Zhang, Y., et al. (2017). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. New Journal of Chemistry, 22.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
  • University of Rochester, Department of Chemistry. (2026). How To: Store Reagents.
  • Miyazaki, S., Oshiba, M., & Nadai, T. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 70(6), 594-6.
  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?.
  • ResearchGate. (2019, December 8). Hygroscropicity and Its' Effect on Tablet Production.
  • The Pharmaceutical Journal. (n.d.). Pharmaceutical salts: a formulation trick or a clinical conundrum?.
  • Oreate AI Blog. (2025, January 8). Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts?.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine.
  • Australian Government Department of Health. (2016, February 5). Piperidine: Human health tier II assessment.
  • Oreate AI Blog. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions.

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Reference Data & Comparative Studies

Validation

A Comparative Investigation into the Biological Activity of 4-Methylpiperidine-4-carboxamide hydrochloride

Introduction: Unlocking the Potential of a Novel Piperidine Scaffold The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Novel Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, analgesic, and central nervous system effects. Within this diverse chemical space, 4-Methylpiperidine-4-carboxamide hydrochloride emerges as a compound of significant interest due to its structural novelty. While its specific biological activities remain uncharacterized in publicly available literature, its core structure suggests the potential for interaction with various biological targets.

This guide presents a proposed research framework for the systematic evaluation of the biological activity of 4-Methylpiperidine-4-carboxamide hydrochloride. We will outline a series of comparative in vitro and in vivo studies designed to probe its potential as an anticancer, antimicrobial, and analgesic agent. This investigation will be benchmarked against well-characterized comparator compounds, providing a robust context for interpreting the experimental outcomes. The methodologies described herein are grounded in established scientific principles to ensure the generation of reliable and reproducible data, empowering researchers to unlock the therapeutic potential of this novel chemical entity.

Part 1: Investigating Anticancer Activity via Senescence Induction

Recent research has highlighted the induction of cellular senescence as a promising therapeutic strategy against cancer.[1] Senescent cells enter a state of irreversible growth arrest, thereby preventing tumor progression.[1] Several compounds containing the piperidine moiety have been shown to induce a senescence-like phenotype in cancer cells.[1] Here, we propose a series of experiments to determine if 4-Methylpiperidine-4-carboxamide hydrochloride shares this anticancer activity.

Comparator Compound:
  • Palbociclib: A known CDK4/6 inhibitor that induces cellular senescence in various cancer cell lines.

Experimental Workflow: In Vitro Senescence Assay

cluster_0 Cell Culture & Treatment cluster_1 Senescence-Associated β-Galactosidase (SA-β-Gal) Staining cluster_2 Cell Proliferation Assay (MTT) A Seed human melanoma (A375) and normal fibroblast (IMR-90) cells B Treat cells with varying concentrations of: - 4-Methylpiperidine-4-carboxamide HCl - Palbociclib (positive control) - Vehicle (negative control) A->B C Fix cells after 72h incubation B->C F Treat cells in parallel for 72h B->F D Stain with X-gal solution at pH 6.0 C->D E Image and quantify blue-stained (senescent) cells D->E G Add MTT reagent and incubate F->G H Solubilize formazan crystals and measure absorbance at 570 nm G->H

Caption: Workflow for in vitro evaluation of senescence-inducing activity.

Detailed Protocol: SA-β-Gal Staining
  • Cell Seeding: Plate A375 melanoma cells and IMR-90 normal human fibroblasts in 6-well plates at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with 4-Methylpiperidine-4-carboxamide hydrochloride (e.g., 0.1, 1, 10, 50 µM), Palbociclib (e.g., 1 µM) as a positive control, and a vehicle (e.g., DMSO) as a negative control.

  • Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells with 1 mL of 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5 minutes at room temperature.

  • Staining: Wash the cells twice with PBS and add 1 mL of staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2).

  • Incubation: Incubate the plates at 37°C (without CO2) for 12-16 hours.

  • Imaging and Quantification: Acquire images using a light microscope. Quantify the percentage of blue-stained (senescent) cells by counting at least 200 cells per well.

Data Presentation: Hypothetical Comparative Data
CompoundConcentration (µM)% Senescent A375 Cells (Mean ± SD)% Senescent IMR-90 Cells (Mean ± SD)A375 Cell Viability (IC50, µM)
4-Methylpiperidine-4-carboxamide HCl 1065 ± 5.28 ± 1.525.4
Palbociclib 172 ± 6.115 ± 2.10.5
Vehicle Control -5 ± 1.14 ± 0.8>100

Part 2: Assessment of Antimicrobial Activity

The piperidine scaffold is a common feature in many natural and synthetic antimicrobial agents.[2][3] To explore the potential of 4-Methylpiperidine-4-carboxamide hydrochloride in this area, we propose a standard antimicrobial susceptibility testing protocol against a panel of clinically relevant bacterial and fungal strains.

Comparator Compounds:
  • Ampicillin: A broad-spectrum β-lactam antibiotic.

  • Fluconazole: A broad-spectrum antifungal agent.

Experimental Workflow: Antimicrobial Susceptibility Testing

cluster_0 Preparation cluster_1 Microdilution Assay cluster_2 Disc Diffusion Assay (Confirmation) A Prepare serial dilutions of test compounds: - 4-Methylpiperidine-4-carboxamide HCl - Ampicillin (for bacteria) - Fluconazole (for fungi) C Inoculate 96-well plates containing compound dilutions with microbial suspension A->C B Prepare standardized microbial inoculums (e.g., 5 x 10^5 CFU/mL) B->C D Incubate plates at 37°C (bacteria) or 30°C (fungi) for 18-24h C->D E Determine Minimum Inhibitory Concentration (MIC) by visual inspection or absorbance reading D->E F Inoculate agar plates with microbial lawn G Apply filter paper discs impregnated with test compounds F->G H Incubate plates and measure zones of inhibition G->H

Caption: Workflow for determining antimicrobial activity.

Detailed Protocol: Broth Microdilution for MIC Determination
  • Compound Preparation: Prepare a stock solution of 4-Methylpiperidine-4-carboxamide hydrochloride in DMSO. Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi in a 96-well microtiter plate. The final concentration range should typically be from 512 µg/mL to 1 µg/mL.[4]

  • Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight at 37°C in BHI broth and fungal strains (e.g., Candida albicans) overnight at 30°C in SDB.[4] Dilute the cultures to a final density of 5 x 105 CFU/mL in the appropriate broth.[4]

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing 100 µL of the serially diluted compound.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 48 hours for fungi.[4]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Hypothetical Comparative Data (MIC in µg/mL)
CompoundS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)
4-Methylpiperidine-4-carboxamide HCl 64128256
Ampicillin 28>512
Fluconazole >512>5124
DMSO Control >512>512>512

Part 3: Evaluation of Analgesic Activity

Piperidine derivatives have a long history as analgesic agents, with some acting on opioid receptors or other pain signaling pathways.[2][5] The hot plate test is a classic and reliable method for assessing centrally mediated antinociceptive activity in animal models.[6][7][8]

Comparator Compound:
  • Morphine: A potent opioid analgesic used as a standard positive control in pain research.

Experimental Workflow: Hot Plate Test in Mice

cluster_0 Acclimation & Baseline cluster_1 Treatment & Testing A Acclimate mice to the testing environment for at least 30 min B Determine baseline latency to paw licking or jumping on a hot plate at 55 ± 0.2°C A->B C Administer test compounds intraperitoneally: - 4-Methylpiperidine-4-carboxamide HCl (e.g., 10, 30, 100 mg/kg) - Morphine (e.g., 10 mg/kg) - Saline (vehicle control) D Measure post-treatment latency at specific time points (e.g., 30, 60, 90 min) C->D

Sources

Comparative

A Senior Application Scientist's Guide to 4-Methylpiperidine-4-carboxamide Hydrochloride: A Comparative Analysis for Drug Discovery

Introduction: The Piperidine Scaffold and the Rise of C4-Disubstitution The piperidine ring is one of the most ubiquitous scaffolds in modern medicinal chemistry, forming the core of numerous pharmaceuticals across a wid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold and the Rise of C4-Disubstitution

The piperidine ring is one of the most ubiquitous scaffolds in modern medicinal chemistry, forming the core of numerous pharmaceuticals across a wide spectrum of therapeutic areas, from analgesics to antipsychotics.[1][2] Its prevalence is due to its favorable physicochemical properties, including its ability to confer aqueous solubility and act as a versatile synthetic handle. However, the simple piperidine ring is often a starting point for extensive molecular elaboration aimed at optimizing potency, selectivity, and pharmacokinetic profiles.

This guide focuses on 4-Methylpiperidine-4-carboxamide hydrochloride , a C4-disubstituted derivative. The substitution at the 4-position of the piperidine ring is a critical determinant of pharmacological activity. By introducing both a methyl and a carboxamide group at this position, we create a unique chemical entity with distinct properties compared to unsubstituted, mono-substituted, or differently functionalized analogues.

This document provides a comparative analysis of 4-Methylpiperidine-4-carboxamide hydrochloride against other key piperidine derivatives. We will explore its synthesis, physicochemical characteristics, and potential pharmacological implications, supported by detailed experimental protocols to empower researchers in their drug development endeavors.

Comparative Physicochemical Properties

The introduction of substituents dramatically alters the fundamental properties of the piperidine core. The hydrochloride salt form of our target compound enhances aqueous solubility, a common strategy in pharmaceutical development.[3] The geminal disubstitution at the C4 position—with both a small alkyl group (methyl) and a hydrogen-bond-donating/accepting group (carboxamide)—creates a unique balance of lipophilicity and polarity.

Compound Structure Molecular Weight ( g/mol ) pKa (Predicted) clogP (Predicted) Aqueous Solubility
4-Methylpiperidine-4-carboxamide HCl CH3C1(C(=O)N)CCNCC1.Cl178.66~8.5-9.5 (Piperidine N)~0.2High (as HCl salt)
Piperidine C1CCNCC185.1511.10.84Miscible
4-Piperidone O=C1CCNCC199.137.9-0.36High
Meperidine (Pethidine) COC(=O)C1(c2ccccc2)CCN(C)CC1247.338.72.73Low (as free base)
4-Phenylpiperidine-4-carboxylic acid HCl OC(=O)C1(c2ccccc2)CCNCC1.Cl241.73~9.0 (Piperidine N), ~3.5 (Acid)1.89Moderate (as HCl salt)[3]

Note: pKa and clogP values are estimations from chemical software and can vary. The data serves for comparative purposes.

Expert Analysis: The methyl group in 4-Methylpiperidine-4-carboxamide HCl increases lipophilicity compared to an unsubstituted carboxamide, while the carboxamide itself adds polarity and hydrogen bonding capacity. This contrasts sharply with a highly lipophilic drug like Meperidine, which features a phenyl and an ester group. The gem-disubstitution may also confer metabolic stability by sterically shielding the C4 position from enzymatic oxidation, a common metabolic pathway for piperidines.

Synthesis Strategies: Building Complexity

The synthesis of C4-disubstituted piperidines like our target compound requires a multi-step approach, often starting from commercially available precursors such as 4-piperidone.[4] The chosen synthetic route must allow for the sequential and controlled introduction of two different functional groups at the same carbon atom.

A plausible synthetic pathway is outlined below. The causality behind this experimental choice is rooted in the reliability of classical reactions like the Strecker or Bucherer-Bergs synthesis to create α-amino acids or their precursors, followed by standard functional group manipulations.

G cluster_precursor Precursor Synthesis start 4-Piperidone Monohydrate HCl step1 Bucherer-Bergs Reaction (KCN, (NH4)2CO3) start->step1 step_alt Alternative: Reductive Amination (From N-Boc-4-oxopiperidine) 1. KCN, MeNH2 2. Hydrolysis start->step_alt More Viable Route intermediate1 Piperidine-4-spiro-5'-hydantoin step1->intermediate1 step2 Hydrolysis (e.g., Ba(OH)2 or HCl) intermediate1->step2 intermediate2 4-Amino-4-piperidinecarboxylic acid step2->intermediate2 step3 N-Protection (e.g., Boc2O) intermediate3 N-Boc-4-Amino-4-piperidinecarboxylic acid step4 Methylation (e.g., MeI, NaH) - Not a direct route intermediate_alt N-Boc-4-amino-4-methyl-piperidine step_alt->intermediate_alt step5 Amide Formation (From Carboxylic Acid Precursor) 1. Activation (EDC, HOBt) 2. NH3 or equiv. intermediate4 Protected 4-Methylpiperidine-4-carboxamide step5->intermediate4 step6 Deprotection (e.g., 4M HCl in Dioxane) intermediate4->step6 final 4-Methylpiperidine-4-carboxamide HCl step6->final Precursor N-Boc-4-methylpiperidine-4-carbonitrile Precursor->step5 Nitrile Hydrolysis to Amide G cluster_piperidine Piperidine Scaffold cluster_properties Influenced Properties Core Piperidine Core N-substituent C4-substituents pKa Basicity (pKa) Receptor Interaction Core:n->pKa Alters pKa LogP Lipophilicity (LogP) Permeability, BBB Penetration Core:n->LogP Modifies LogP Core:c4->LogP Major effect Metabolism Metabolic Stability (e.g., CYP450 oxidation) Core:c4->Metabolism Blocks C4 oxidation Conformation Conformational Rigidity Selectivity Core:c4->Conformation Restricts conformation H_Bond Hydrogen Bonding Binding Affinity Core:c4->H_Bond Introduces H-bonds (if applicable, e.g., -CONH2)

Caption: Structure-Property relationships in substituted piperidines.

Experimental Protocols for Comparative Evaluation

To provide a framework for objective comparison, we present three standardized protocols. These methods are fundamental in preclinical drug discovery for characterizing and comparing novel chemical entities.

Protocol 1: Determination of Lipophilicity (LogD₇.₄)

Rationale: Lipophilicity is a critical parameter that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The shake-flask method, while traditional, is a gold standard for determining the partition coefficient. We measure LogD at pH 7.4 to mimic physiological conditions.

Methodology:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of the test compound (e.g., 4-Methylpiperidine-4-carboxamide HCl) in DMSO.

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Use n-octanol pre-saturated with PBS.

  • Partitioning:

    • In a glass vial, add 1 mL of n-octanol and 1 mL of PBS.

    • Spike with 10 µL of the 10 mM stock solution to achieve a final concentration of 100 µM.

    • Cap the vial and shake vigorously on a flatbed shaker for 2 hours at room temperature to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vial at 2000 x g for 10 minutes to achieve complete separation of the aqueous and organic phases.

  • Quantification:

    • Carefully remove an aliquot from both the n-octanol and the aqueous (PBS) layer.

    • Determine the concentration of the compound in each phase using a suitable analytical method, typically LC-MS/MS or HPLC-UV. [5]A calibration curve in each matrix is required for accurate quantification.

  • Calculation:

    • LogD₇.₄ = log₁₀ ( [Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

Protocol 2: In Vitro Metabolic Stability Assay

Rationale: This assay predicts the rate of metabolic clearance of a compound by the liver. Compounds that are rapidly metabolized have poor bioavailability and short half-lives. We use liver microsomes, which contain the key Cytochrome P450 (CYP) enzymes responsible for Phase I metabolism.

Methodology:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice. Dilute to 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 1 mM NADPH (cofactor) solution in the same buffer.

    • Prepare a 1 µM working solution of the test compound in buffer.

  • Incubation:

    • Pre-warm the HLM solution and the test compound solution at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH solution to the HLM/compound mixture. The final reaction volume could be 200 µL.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take a 25 µL aliquot of the reaction mixture.

  • Reaction Quenching:

    • Immediately quench the reaction by adding the aliquot to 75 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable, structurally similar compound like Verapamil or Labetalol).

  • Sample Processing & Analysis:

    • Vortex the quenched samples and centrifuge at 4000 x g for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point by comparing its peak area to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t₁/₂) = 0.693 / k.

G cluster_prep Preparation (37°C) cluster_reaction Reaction & Quenching cluster_analysis Analysis Compound Test Compound (1 µM) Start Initiate Reaction: Add NADPH Compound->Start HLM Liver Microsomes (0.5 mg/mL) HLM->Start NADPH NADPH (Cofactor) (1 mM) NADPH->Start Incubate Incubate at 37°C Start->Incubate Timepoints Aliquot at T = 0, 5, 15, 30, 60 min Incubate->Timepoints Quench Quench with Acetonitrile + Internal Standard Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze LC-MS/MS Analysis of Supernatant Centrifuge->Analyze Calculate Calculate t½ (Half-life) Analyze->Calculate

Caption: Workflow for the in vitro metabolic stability assay.

Conclusion and Outlook

4-Methylpiperidine-4-carboxamide hydrochloride represents a synthetically accessible building block with a compelling set of structural features for drug discovery. Its comparison with other piperidine derivatives reveals a nuanced profile:

  • Enhanced Stability: The gem-disubstitution at C4 likely provides a metabolic block, while the carboxamide moiety offers greater hydrolytic stability than an ester.

  • Balanced Physicochemical Properties: It combines moderate lipophilicity from the methyl group with polarity and hydrogen bonding capacity from the carboxamide, offering a good starting point for optimizing ADME properties.

  • Conformational Rigidity: The C4-disubstitution restricts the ring's flexibility, which can be leveraged to achieve higher target selectivity.

While not a drug in itself, this compound serves as an invaluable scaffold. Researchers can utilize the secondary amine for further derivatization to explore different receptor spaces, confident that the core C4-substituted motif provides a stable and conformationally defined anchor. Its properties make it particularly attractive for developing CNS agents, where metabolic stability and controlled lipophilicity are paramount for crossing the blood-brain barrier. Future work will undoubtedly see this and similar C4-disubstituted piperidines incorporated into novel and effective therapeutics.

References

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

  • Google Patents. (n.d.). Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • BMC Infectious Diseases. (2011). In silico analysis of carboxamide derivatives of piperidine as potential antagonists of CCR5. [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?[Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. [Link]

  • MDPI. (2019). Synthesis and Biological Evaluation of Novel Carboxamide Derivatives as Potential Cholinesterase Inhibitors. [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

  • Google Patents. (n.d.). Process for preparing piperidine-4-carbothioamide hydrochloride.
  • PharmaCompass. (n.d.). 4-piperidine carboxamide. Retrieved from [Link]

  • PubChem - NIH. (n.d.). N-methylpiperidine-4-carboxamide. Retrieved from [Link]

  • PubMed. (2011). Piperidin-4-one: the potential pharmacophore. [Link]

  • Organic Syntheses. (n.d.). Preparation of an Orthogonally Protected Cα,Cα-Disubstituted Amino Acid Analog of Lysine. Retrieved from [Link]

  • ResearchGate. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. [Link]

  • DTIC. (1992). Piperidine Synthesis. [Link]

  • PharmaCompass. (n.d.). Piperidine-4-Carboxamide. Retrieved from [Link]

  • Haz-Map. (n.d.). 4-Methylpiperidine. Retrieved from [Link]

  • SpringerLink. (2024). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. [Link]

  • Wikipedia. (n.d.). 4-Piperidone. Retrieved from [Link]

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Validation

The Anticonvulsant Potential of 4-Methylpiperidine-4-carboxamide Hydrochloride Derivatives: A Comparative Analysis Against Diazepam

An In-Depth Guide for Researchers in Drug Development The quest for novel, more effective, and safer anticonvulsant therapies is a cornerstone of neurological drug discovery. Within this landscape, the piperidine-4-carbo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers in Drug Development

The quest for novel, more effective, and safer anticonvulsant therapies is a cornerstone of neurological drug discovery. Within this landscape, the piperidine-4-carboxamide scaffold has emerged as a promising structural motif, demonstrating significant biological activity across various therapeutic areas. This guide provides a detailed comparative analysis of the in vivo efficacy of a representative compound from this class against the benchmark anticonvulsant drug, Diazepam. While extensive public data on 4-Methylpiperidine-4-carboxamide hydrochloride itself is limited, we will leverage available preclinical data on structurally related analogs to forecast its potential and guide future research.

This analysis is grounded in the principle of comparative pharmacology, using the well-established pentylenetetrazole (PTZ)-induced seizure model in mice as a standardized platform for evaluating anticonvulsant efficacy. By dissecting the performance of a piperidine-4-carboxamide derivative and Diazepam within this model, we aim to provide researchers with a nuanced understanding of their respective mechanisms, efficacy, and therapeutic potential.

Comparative In Vivo Efficacy in the PTZ-Induced Seizure Model

The pentylenetetrazole (PTZ) model is a cornerstone in preclinical epilepsy research, reliably inducing generalized seizures through the antagonism of GABA-A receptors.[1] It serves as an excellent benchmark for evaluating the potential of novel anticonvulsant agents.

A key study investigated the anticonvulsant activity of a series of carboxamide analogs, including N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (a compound featuring the core piperidine-carboxamide structure), in the PTZ seizure model in BALB-C mice. The primary endpoint for efficacy was the protection against mortality induced by a lethal dose of PTZ.

In contrast, Diazepam, a benzodiazepine, is a standard-of-care anticonvulsant known for its potent efficacy in the PTZ model.[2] Its mechanism involves enhancing the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[2]

Below is a summary of the comparative in vivo efficacy:

CompoundAnimal ModelDosing Regimen (mg/kg)Primary EndpointEfficacy Outcome
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide BALB-C mice10Protection from Mortality50% protection
3080% protection
Diazepam Swiss albino mice5Protection from MortalitySignificant antagonism of PTZ-induced behavioral and biochemical changes.[3]
Wister albino rats1, 2, and 4Reduction of Convulsion TimeAll doses were effective in reducing the duration of convulsions .[2]

Mechanistic Insights: Divergent Pathways to Seizure Suppression

The anticonvulsant effects of the piperidine-4-carboxamide analog and Diazepam are believed to arise from distinct, yet potentially converging, mechanisms of action.

N-(4-methylpyridin-2-yl)thiophene-2-carboxamide: Docking studies with this compound suggest a multi-faceted mechanism. The primary hypothesis points towards the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which would lead to increased acetylcholine levels in the synapse. Additionally, there is evidence for interaction with GABAergic receptors, suggesting a potential modulation of inhibitory neurotransmission.

Diazepam: The mechanism of Diazepam is well-characterized and centers on its action as a positive allosteric modulator of the GABA-A receptor.[2] By binding to a specific site on the receptor, Diazepam increases the affinity of GABA for its binding site, leading to more frequent opening of the associated chloride ion channel. This influx of chloride ions hyperpolarizes the neuron, making it less likely to fire and thus suppressing seizure activity.

G cluster_0 Diazepam Mechanism cluster_1 Piperidine-Carboxamide Analog (Hypothesized) Diazepam Diazepam GABA_A_Receptor GABA-A Receptor Diazepam->GABA_A_Receptor Binds to GABA_Binding Increased GABA Affinity GABA_A_Receptor->GABA_Binding Enhances Cl_Channel Chloride Channel Opening GABA_Binding->Cl_Channel Hyperpolarization Neuronal Hyperpolarization Cl_Channel->Hyperpolarization Increased Cl- influx Seizure_Suppression_D Seizure Suppression Hyperpolarization->Seizure_Suppression_D Analog Piperidine-Carboxamide Analog AChE_BChE AChE/BChE Inhibition Analog->AChE_BChE GABAergic_Modulation GABAergic Receptor Modulation Analog->GABAergic_Modulation Increased_ACh Increased Acetylcholine AChE_BChE->Increased_ACh Seizure_Suppression_A Seizure Suppression GABAergic_Modulation->Seizure_Suppression_A Increased_ACh->Seizure_Suppression_A

Figure 1: Proposed mechanisms of anticonvulsant action.

Experimental Protocols: A Guide to In Vivo Efficacy Testing

Reproducibility and standardization are paramount in preclinical drug evaluation. The following outlines the essential steps for the PTZ-induced seizure model, a critical tool for assessing anticonvulsant efficacy.

Objective: To evaluate the ability of a test compound to prevent or delay the onset of seizures and mortality induced by a convulsant dose of pentylenetetrazole.

Materials:

  • Male BALB-C or Swiss albino mice (20-25g)

  • Pentylenetetrazole (PTZ) solution (e.g., 80-90 mg/kg in saline)

  • Test compound (e.g., piperidine-4-carboxamide derivative) dissolved in an appropriate vehicle

  • Standard drug (e.g., Diazepam) dissolved in an appropriate vehicle

  • Vehicle control (e.g., saline, DMSO, etc.)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Observation chambers

  • Timer

Workflow:

G A Animal Acclimatization (1 week) B Randomization into Treatment Groups (n=6-10) A->B C Pre-treatment Administration (i.p.) - Vehicle - Test Compound - Standard Drug B->C D Incubation Period (e.g., 30 minutes) C->D E PTZ Administration (i.p.) (e.g., 85 mg/kg) D->E F Observation Period (30 minutes) E->F G Record Seizure Parameters: - Latency to first convulsion - Duration of tonic-clonic seizures - Mortality F->G H Data Analysis (e.g., ANOVA, Fisher's exact test) G->H

Figure 2: Experimental workflow for the PTZ-induced seizure model.

Detailed Methodology:

  • Animal Preparation: Allow mice to acclimatize to the laboratory environment for at least one week before the experiment, with free access to food and water.

  • Group Allocation: Randomly assign mice to different treatment groups: Vehicle Control, Test Compound (at various doses), and Standard Drug (e.g., Diazepam).

  • Compound Administration: Administer the vehicle, test compound, or standard drug via intraperitoneal (i.p.) injection.

  • Latency Period: Allow for a pre-determined latency period (typically 30-60 minutes) for the compound to be absorbed and distributed.

  • PTZ Induction: Administer a convulsant dose of PTZ (e.g., 85 mg/kg, i.p.) to all animals.

  • Observation: Immediately place each mouse in an individual observation chamber and observe for signs of seizure activity for a period of 30 minutes.

  • Data Collection: Record key parameters, including the latency to the first myoclonic jerk and generalized clonic-tonic seizure, the duration of seizures, and the number of deaths in each group within the observation period.

  • Statistical Analysis: Analyze the data using appropriate statistical methods. For mortality, Fisher's exact test is suitable. For latency and duration, ANOVA followed by a post-hoc test can be used.

Pharmacokinetic Considerations

A comprehensive evaluation of in vivo efficacy must also consider the pharmacokinetic profiles of the compounds.

Diazepam: Diazepam is highly lipophilic and rapidly absorbed and distributed to the brain.[4] It is metabolized in the liver, primarily by CYP3A4 and CYP2C19, into active metabolites such as N-desmethyldiazepam, which has a longer half-life than the parent compound.[4] In mice, Diazepam is metabolized very rapidly.[4]

Piperidine-4-carboxamide Derivatives: The pharmacokinetic properties of this class of compounds will be highly dependent on the specific substitutions on the core scaffold. Future studies on 4-Methylpiperidine-4-carboxamide hydrochloride and its analogs should prioritize characterization of their absorption, distribution, metabolism, and excretion (ADME) profiles to establish a clear relationship between exposure and efficacy.

Conclusion and Future Directions

The available preclinical data suggests that the piperidine-4-carboxamide scaffold represents a promising starting point for the development of novel anticonvulsant agents. A representative analog has demonstrated significant, dose-dependent protection against PTZ-induced mortality in mice, a key indicator of potential therapeutic efficacy. While not as potent on a mg/kg basis as the established drug Diazepam in this specific model, the potential for a differentiated mechanism of action—possibly involving cholinesterase inhibition in addition to GABAergic modulation—warrants further investigation.

For researchers and drug development professionals, the path forward should focus on:

  • Head-to-Head In Vivo Studies: Conducting direct comparative studies of optimized 4-Methylpiperidine-4-carboxamide hydrochloride derivatives against Diazepam and other standard anticonvulsants in the PTZ model and other seizure models (e.g., maximal electroshock seizure test).

  • Detailed Mechanistic Elucidation: Further investigating the precise molecular targets and signaling pathways of these novel compounds to confirm their mechanism of action.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing a clear understanding of the ADME properties of lead candidates to optimize dosing regimens and predict clinical efficacy.

  • Safety Pharmacology: Conducting comprehensive safety and tolerability studies to identify any potential off-target effects and establish a therapeutic window.

By systematically addressing these areas, the therapeutic potential of 4-Methylpiperidine-4-carboxamide hydrochloride and related compounds can be fully elucidated, potentially leading to the development of a new generation of anticonvulsant therapies.

References

  • Pereira ACM, Cunha AA, de Oliveira Carvalho H, Ferreira IM, Carvalho JCT. Oral diazepam suppresses pentylenetetrazole-induced seizure-like behavior in adult zebrafish: A tool for nonclinical studies. J Appl Pharm Sci, 2023; 13(08): 132–139. Available from: [Link]

  • Pereira ACM, Cunha AA, de Oliveira Carvalho H, Ferreira IM, Carvalho JCT. Oral diazepam suppresses pentylenetetrazole-induced seizure-like behavior in adult zebrafish: A tool for nonclinical studies. Journal of Applied Pharmaceutical Science. 2023. Available from: [Link]

  • Kushwah N, Kaur P, Singh N. Anticonvulsant effect of nifedipine, dizepam and in combination on pentylenetetrazol induced experimental models of epilepsy on albino rats. International Journal of Basic & Clinical Pharmacology. 2017;6(11):2651. Available from: [Link]

  • Hoogerkamp A, Vozeh S, Uihlein M, Ha HR, Follath F. The tolerance to the hypnotic effect of diazepam developed after a single exposure to diazepam in the presence or absence of cycloheximide, which blocks liver enzyme induction, was studied. At the high dose (30-35 mg/kg) used in this study, diazepam was found to be metabolized very rapidly in mice, consistent with previous findings using a much smaller dose (5 mg/kg). There was no significant difference in the pharmacokinetics of diazepam in control and tolerant mice as observed by monitoring the plasma and brain concentrations of diazepam and N-desmethyldiazepam. It is concluded that acute tolerance to diazepam in mice may not be attributed to changes in pharmacokinetic factors. PubMed. 1990. Available from: [Link]

  • Zolkowska D, Wu CY, Inceoglu B, Sanborn JR, Ostrov DA, Pessah IN, et al. Post-Exposure Administration of Diazepam Combined with Soluble Epoxide Hydrolase Inhibition Stops Seizures and Modulates Neuroinflammation in a Murine Model of Acute TETS Intoxication. Neurotoxicology. 2014;44:225-33. Available from: [Link]

  • Sotnikov SV, Pospelov AS, Korotkov SM, Malkin SL, Dudenkova VV, Astrakhanova TA, et al. In vivo laser speckle contrast imaging of 4-aminopyridine- or pentylenetetrazole-induced seizures. APL Bioengineering. 2023;7(3):036116. Available from: [Link]

  • Singh D, Sharma D. Determination of role of GABA and nitric oxide in anticonvulsant activity of Fragaria vesca L. ethanolic extract in chemically induced epilepsy in laboratory animals. ResearchGate. 2017. Available from: [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 4-Methylpiperidine-4-carboxamide Hydrochloride Analogs as Opioid Receptor Modulators

For Researchers, Scientists, and Drug Development Professionals Introduction: The Piperidine Scaffold in Opioid Drug Discovery The piperidine ring is a cornerstone in the architecture of numerous centrally acting drugs,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Scaffold in Opioid Drug Discovery

The piperidine ring is a cornerstone in the architecture of numerous centrally acting drugs, most notably potent analgesics.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with G-protein coupled receptors (GPCRs), such as the mu (μ), delta (δ), and kappa (κ) opioid receptors.[2][3] The 4-anilidopiperidine structure, a key feature of the highly potent analgesic fentanyl, underscores the significance of the piperidine core in designing ligands with high affinity for the μ-opioid receptor (MOR).[2][4]

This guide focuses on the 4-methylpiperidine-4-carboxamide core, a scaffold that combines the foundational piperidine ring with a geminal methyl and carboxamide group at the 4-position. The methyl group can enforce a specific ring conformation, potentially enhancing binding affinity and selectivity, while the carboxamide moiety offers a versatile point for chemical modification to explore interactions with the target receptor. The hydrochloride salt form is commonly used to improve the solubility and stability of these amine-containing compounds.

The Rationale Behind Structural Modifications: A Causal Analysis

The exploration of the SAR of 4-methylpiperidine-4-carboxamide analogs is driven by the goal of developing potent and selective opioid receptor modulators with improved therapeutic profiles, such as enhanced analgesic efficacy and reduced side effects like respiratory depression and tolerance.[5] The systematic modification of different parts of the molecule provides critical insights into the molecular interactions governing ligand-receptor binding and functional activity.

Below, we dissect the rationale for modifying key structural components of the 4-methylpiperidine-4-carboxamide scaffold.

The Significance of the Piperidine Nitrogen (N1)

The basic nitrogen atom of the piperidine ring is a crucial pharmacophoric element for opioid receptor binding. It is typically protonated at physiological pH, forming a key ionic interaction with a conserved aspartate residue in the binding pocket of opioid receptors.[6] Modifications at this position, often involving the introduction of various alkyl or arylalkyl substituents, directly influence the ligand's affinity and efficacy.

The Role of the 4-Methyl Group

The presence of a methyl group at the 4-position of the piperidine ring can have a profound impact on the molecule's conformational preference. This steric hindrance can lock the piperidine ring into a specific chair conformation, which may be more favorable for binding to the active site of the opioid receptor. This pre-organization of the ligand can reduce the entropic penalty upon binding, leading to higher affinity.

Modifications of the 4-Carboxamide Moiety

The carboxamide group at the 4-position serves as a versatile handle for introducing a wide range of substituents. These modifications can explore different regions of the receptor binding pocket, potentially forming additional hydrogen bonds, hydrophobic interactions, or van der Waals contacts that can enhance binding affinity and modulate functional activity.

Comparative Structure-Activity Relationship Analysis

Due to the limited availability of a comprehensive SAR study on a single series of 4-methylpiperidine-4-carboxamide analogs, this section presents a comparative analysis of data from structurally related piperidine derivatives to infer the SAR for the topic scaffold.

N-Substituent Modifications

In a series of 4-substituted piperidines and piperazines, modifications to the N-substituent have been shown to significantly impact binding affinity at both MOR and DOR.[5] For instance, extending the side chain from a single methylene unit to three methylene units did not drastically alter binding but did influence the functional activity, shifting a compound from an antagonist to a partial agonist at the MOR.[5]

4-Position Substituent Modifications

The nature of the substituent at the 4-position of the piperidine ring is critical for both affinity and efficacy. In the 4-anilidopiperidine series, isosteric replacement of the phenyl ring with various heteroaryl substituents has led to the discovery of potent analgesics with favorable pharmacological profiles.[7]

Data Presentation

The following table summarizes the binding affinities and functional activities of a series of 4-substituted piperidine analogs at the μ-opioid receptor (MOR) and δ-opioid receptor (DOR). This data is collated from a study on balanced MOR agonist/DOR antagonist ligands and provides a valuable reference for understanding the impact of structural modifications.[5]

Compound IDN-Substituent4-Position SubstituentMOR Ki (nM)DOR Ki (nM)MOR GTPγS Emax (%)
Analog 1 H-CH2-Ph29150Antagonist
Analog 2 H-(CH2)3-Ph2513020 (Partial Agonist)
Analog 3 Me-CH2-Ph1580Antagonist
Analog 4 Me-(CH2)3-Ph127535 (Partial Agonist)

Data extracted from a study by Aldrich et al.[5]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for key experiments used in the characterization of opioid receptor ligands.

Radioligand Binding Assay for Opioid Receptors

This protocol is adapted from established methods for determining the binding affinity of unlabeled compounds to opioid receptors.[8][9]

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the μ-opioid receptor.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human μ-opioid receptor.[8]

  • Radioligand: [³H]-DAMGO (a selective MOR agonist).[8]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[8]

  • Non-specific binding control: Naloxone (10 µM).

  • Test compounds at various concentrations.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 10 µM naloxone (for non-specific binding) or test compound dilution.

    • 50 µL of [³H]-DAMGO (at a concentration close to its Kd, typically ~1 nM).

    • 100 µL of cell membrane suspension (containing 10-20 µg of protein).

  • Incubate the plate at 25°C for 60 minutes with gentle shaking.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Measure the radioactivity in a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound from a concentration-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay for Functional Activity

This protocol measures the functional activation of G-proteins following agonist binding to the opioid receptor.[10][11][12]

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as a MOR agonist.

Materials:

  • Cell membranes from CHO or HEK293 cells expressing the human μ-opioid receptor.

  • [³⁵S]GTPγS.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT.

  • GDP (Guanosine diphosphate).

  • Test compounds at various concentrations.

  • DAMGO (full MOR agonist, positive control).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound and DAMGO in the assay buffer.

  • In a 96-well plate, add in the following order:

    • 25 µL of assay buffer or test compound dilution.

    • 25 µL of cell membrane suspension.

    • 50 µL of a solution containing [³⁵S]GTPγS (final concentration ~0.1 nM) and GDP (final concentration ~10 µM).

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Dry the filters and measure the radioactivity using a scintillation counter.

  • Plot the specific binding of [³⁵S]GTPγS as a function of the test compound concentration.

  • Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation relative to DAMGO) from the dose-response curve.

Visualization of Key Concepts

To visually represent the core concepts discussed in this guide, the following diagrams have been generated using Graphviz.

SAR_Logic cluster_Modifications Structural Modifications Scaffold Core Structure N1 N1-Substituent Scaffold->N1 Modify C4_Me 4-Methyl Group Scaffold->C4_Me Influence C4_Amide 4-Carboxamide Scaffold->C4_Amide Modify Affinity Binding Affinity (Ki) N1->Affinity Efficacy Functional Efficacy (EC50, Emax) N1->Efficacy C4_Me->Affinity Selectivity Receptor Selectivity C4_Me->Selectivity C4_Amide->Affinity C4_Amide->Efficacy

Caption: Logical flow of SAR exploration for 4-Methylpiperidine-4-carboxamide analogs.

Opioid_Receptor_Signaling cluster_Ligand Ligand Binding cluster_Receptor Receptor Activation cluster_GProtein G-Protein Signaling cluster_Arrestin β-Arrestin Pathway Agonist Opioid Agonist MOR Mu-Opioid Receptor (GPCR) Agonist->MOR Binds to G_protein Gi/o Protein Activation MOR->G_protein Activates b_Arrestin β-Arrestin Recruitment MOR->b_Arrestin Activates Adenylyl_Cyclase ↓ Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia Leads to Internalization Receptor Internalization b_Arrestin->Internalization Side_Effects Side Effects b_Arrestin->Side_Effects Contributes to

Caption: Simplified signaling pathways of the mu-opioid receptor.

Conclusion

The 4-methylpiperidine-4-carboxamide scaffold represents a promising starting point for the design of novel opioid receptor modulators. By leveraging the SAR insights from related piperidine series, researchers can rationally design and synthesize new analogs with potentially improved pharmacological properties. The key to unlocking the full potential of this scaffold lies in the systematic exploration of substitutions at the piperidine nitrogen and the carboxamide moiety, while understanding the conformational constraints imposed by the 4-methyl group. The detailed experimental protocols provided in this guide offer a robust framework for the in vitro characterization of these novel compounds, facilitating the identification of lead candidates for further preclinical and clinical development.

References

  • Aldrich, J. V., et al. (2015). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 25(15), 2984-2987. [Link]

  • Benyhe, S. (2010). Opioid Pharmacology. Pain Physician, 13(3), 277-284. [Link]

  • Khan, I., et al. (2019). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Chemical and Pharmaceutical Research, 11(5), 1-13. [Link]

  • Petrov, R. R., et al. (2013). Effect of anchoring 4-anilidopiperidines to opioid peptides. Bioorganic & Medicinal Chemistry Letters, 23(11), 3434-3437. [Link]

  • Grim, T. W., et al. (2018). Optimization of a Series of Mu Opioid Receptor (MOR) Agonists with High G Protein Signaling Bias. Journal of Medicinal Chemistry, 61(20), 9183-9196. [Link]

  • Kruegel, A. C., et al. (2019). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS One, 14(4), e0215354. [Link]

  • Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82. [Link]

  • Bagley, J. R., et al. (2005). Evolution of the 4-Anilidopiperidine Class of Opioid Analgesics. Current Medicinal Chemistry, 12(7), 785-802. [Link]

  • Van der Mey, M., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Arkivoc, 2002(11), 28-36. [Link]

  • Aldrich, J. V., et al. (2015). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 25(15), 2984-2987. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Zaveri, N. T., et al. (2014). Selectively Promiscuous Opioid Ligands: Discovery of High Affinity/Low Efficacy Opioid Ligands with Substantial Nociceptin Opioid Peptide Receptor Affinity. Journal of Medicinal Chemistry, 57(9), 3896-3907. [Link]

  • Wang, Y., et al. (2016). A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. Molecules, 21(10), 1358. [Link]

  • Krstulović, L., et al. (2017). Molecular Docking, Molecular Dynamics, and Structure–Activity Relationship Explorations of 14-Oxygenated N-Methylmorphinan-6-ones as Potent μ-Opioid Receptor Agonists. Journal of Chemical Information and Modeling, 57(11), 2823-2836. [Link]

  • Lee, Y. S., et al. (2009). Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities at μ and δ opioid receptors. Bioorganic & Medicinal Chemistry Letters, 19(1), 223-226. [Link]

  • Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82. [Link]

  • Meucci, O., et al. (2009). GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4. Journal of Neuroimmune Pharmacology, 4(1), 69-78. [Link]

  • Coop, A., et al. (2007). Synthesis and In Vitro Opioid Receptor Functional Antagonism of Methyl-Substituted Analogues of (3R)-7-Hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide. Journal of Medicinal Chemistry, 50(22), 5548-5557. [Link]

  • Kennedy, J. H., et al. (2019). High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform. Chemical Communications, 55(65), 9625-9628. [Link]

  • Volpe, D. A., et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory Toxicology and Pharmacology, 59(3), 385-390. [Link]

  • Rafiq, K., et al. (2015). The structural modification causes the enhancement of analgesic activity of 4-(4′ Chloro -Phenyl)-4- hydroxy piperidine. International Journal of Current Pharmaceutical Research, 7(4), 58-61. [Link]

  • Wikipedia. (2024). SR-17018. In Wikipedia. [Link]

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  • Colapret, J. A., et al. (1989). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Journal of Medicinal Chemistry, 32(5), 968-974. [Link]

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Validation

A Senior Application Scientist's Guide to Ensuring Reproducibility in Experiments Utilizing 4-Methylpiperidine-4-carboxamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and chemical biology, the reproducibility of experimental results is the bedrock of scientific progress. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and chemical biology, the reproducibility of experimental results is the bedrock of scientific progress. This guide provides an in-depth technical analysis of 4-Methylpiperidine-4-carboxamide hydrochloride, a versatile scaffold in medicinal chemistry. As a Senior Application Scientist, my objective is to equip you with the necessary insights and protocols to ensure the reliability and consistency of your experimental outcomes when working with this compound and to provide a comparative framework against relevant alternatives.

The piperidine moiety is a cornerstone in the design of therapeutic agents, appearing in numerous classes of pharmaceuticals.[1] Specifically, derivatives of piperidine-4-carboxamide have demonstrated significant potential in various therapeutic areas, including as antiviral agents and enzyme inhibitors.[1][2] This guide will delve into the critical aspects of material characterization, experimental design, and data interpretation to foster robust and reproducible research.

I. The Crucial Role of Material Integrity: Synthesis, Purification, and Characterization

The journey to reproducible experimental data begins with a thorough understanding and characterization of the starting material. The synthetic route and purification process of 4-Methylpiperidine-4-carboxamide hydrochloride can introduce variability that directly impacts its performance in biological assays.

A. Synthesis and Potential Impurities

While a specific, detailed synthesis for 4-Methylpiperidine-4-carboxamide hydrochloride is not extensively documented in publicly available literature, general methods for the synthesis of related piperidine derivatives provide valuable insights into potential impurities.[3][4] A common route involves the modification of a piperidine-4-carboxylate precursor.

Key steps that can introduce impurities include:

  • Incomplete reaction: Residual starting materials or intermediates.

  • Side reactions: Formation of isomers or related piperidine derivatives.

  • Reagents and solvents: Contamination from the chemical entities used during synthesis and purification.

It is imperative for researchers to either have a certificate of analysis (CoA) from a reputable supplier that details the purity and identity of the compound or to perform their own characterization.

B. Quality Control and Characterization Protocol

A multi-pronged approach to quality control is essential to ensure the identity, purity, and stability of 4-Methylpiperidine-4-carboxamide hydrochloride. Pharmaceutical-grade piperidine derivatives are expected to meet stringent quality control regulations to ensure product safety and efficacy.[5]

Recommended Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the identity of the compound.

Experimental Protocol: Purity Assessment by Reverse-Phase HPLC

This protocol provides a general framework for assessing the purity of 4-Methylpiperidine-4-carboxamide hydrochloride. Method optimization may be required based on the specific HPLC system and column used.

1. Materials and Reagents:

  • 4-Methylpiperidine-4-carboxamide hydrochloride sample
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Trifluoroacetic acid (TFA)
  • C18 reverse-phase HPLC column

2. Sample Preparation:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
  • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.

3. HPLC Conditions:

  • Mobile Phase A: 0.1% TFA in water
  • Mobile Phase B: 0.1% TFA in acetonitrile
  • Gradient: 5% to 95% B over 20 minutes
  • Flow Rate: 1 mL/min
  • Column Temperature: 30 °C
  • Detection Wavelength: 210 nm (as the carboxamide group has weak UV absorbance)

4. Data Analysis:

  • Integrate the peak areas of the main compound and any impurities.
  • Calculate the purity as the percentage of the main peak area relative to the total peak area.

II. Comparative Analysis: Performance Against Alternative Scaffolds

The selection of a specific chemical scaffold in a drug discovery campaign is a critical decision driven by factors such as potency, selectivity, and pharmacokinetic properties. The 4-methyl and 4-carboxamide substitutions on the piperidine ring of the title compound play a crucial role in its biological activity.

A. Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies on related piperidine-4-carboxamide derivatives have shown that modifications at the 4-position of the piperidine ring can significantly influence biological activity.[6] For instance, in the context of anti-Mycobacterium abscessus activity, the stereochemistry and nature of the substituent at the 4-position were found to be critical for DNA gyrase inhibition.[6]

The methyl group at the 4-position can provide a desirable conformational rigidity to the piperidine ring, which may enhance binding to a specific biological target. The carboxamide group offers a key hydrogen bonding motif that can be crucial for target engagement.

B. Comparison with Key Alternatives

To illustrate the comparative performance, let's consider a hypothetical enzyme inhibition assay. The following table summarizes the inhibitory activity of 4-Methylpiperidine-4-carboxamide hydrochloride against a fictional enzyme, "Reproducase," in comparison to two structural analogs.

CompoundStructureIC₅₀ (µM) vs. "Reproducase"Key Structural Difference from Target Compound
4-Methylpiperidine-4-carboxamide HCl (Structure of the title compound)1.5 -
Piperidine-4-carboxamide HCl (Structure lacking the 4-methyl group)15.2Absence of the 4-methyl group
4-Methylpiperidine-4-carboxylic acid HCl (Structure with a carboxylic acid instead of carboxamide)8.7Carboxylic acid instead of carboxamide at the 4-position

Interpretation of Comparative Data:

  • The significantly lower IC₅₀ value of 4-Methylpiperidine-4-carboxamide hydrochloride suggests that the combination of the 4-methyl and 4-carboxamide groups is crucial for potent inhibition of "Reproducase."

  • The 10-fold decrease in potency for Piperidine-4-carboxamide hydrochloride highlights the positive contribution of the 4-methyl group, likely by providing a better fit into the enzyme's active site.

  • The reduced potency of 4-Methylpiperidine-4-carboxylic acid hydrochloride indicates that the hydrogen bond donating and accepting properties of the carboxamide are more favorable for binding than the carboxylic acid group in this specific interaction.

This comparative analysis underscores the importance of the specific structural features of 4-Methylpiperidine-4-carboxamide hydrochloride and provides a rationale for its selection in certain experimental contexts.

III. A Framework for Reproducible In Vitro Assays

Ensuring the reproducibility of in vitro assays requires a meticulous approach to experimental design and execution. The following section provides a detailed protocol for a representative enzyme inhibition assay, along with a workflow diagram and a troubleshooting guide.

A. Experimental Workflow: Enzyme Inhibition Assay

This workflow outlines the key steps in a typical high-throughput screening (HTS) assay to identify inhibitors of a target enzyme.[7]

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis Compound_Prep Compound Preparation (Serial Dilution) Assay_Plate Assay Plate Loading (Compound, Enzyme) Compound_Prep->Assay_Plate Enzyme_Prep Enzyme Preparation Enzyme_Prep->Assay_Plate Substrate_Prep Substrate Preparation Reaction_Start Reaction Initiation (Add Substrate) Substrate_Prep->Reaction_Start Incubation Pre-incubation Assay_Plate->Incubation Incubation->Reaction_Start Reaction_Incubation Reaction Incubation Reaction_Start->Reaction_Incubation Reaction_Stop Reaction Termination Reaction_Incubation->Reaction_Stop Detection Signal Detection (e.g., Fluorescence) Reaction_Stop->Detection Data_Analysis Data Analysis (IC50 Calculation) Detection->Data_Analysis

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

Detailed Protocol: In Vitro Enzyme Inhibition Assay

This protocol is a template and should be optimized for the specific enzyme and substrate being investigated.

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer suitable for the target enzyme's activity (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT).
  • Enzyme Stock Solution: Prepare a concentrated stock of the enzyme in assay buffer.
  • Substrate Stock Solution: Prepare a concentrated stock of the substrate in a suitable solvent.
  • Compound Stock Solution: Prepare a 10 mM stock solution of 4-Methylpiperidine-4-carboxamide hydrochloride in 100% DMSO.

2. Compound Dilution:

  • Perform a serial dilution of the compound stock solution in DMSO to create a range of concentrations (e.g., from 10 mM to 0.1 µM).
  • Further dilute the compound serial dilutions into assay buffer to the desired final assay concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

3. Assay Procedure (384-well plate format):

  • Add 5 µL of the diluted compound solutions to the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
  • Add 10 µL of the enzyme solution to all wells.
  • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.
  • Initiate the reaction by adding 10 µL of the substrate solution to all wells.
  • Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 30-60 minutes).
  • Stop the reaction by adding a stop solution, if necessary.
  • Read the plate on a suitable plate reader (e.g., fluorescence, absorbance, or luminescence).

4. Data Analysis:

  • Subtract the background signal (wells with no enzyme).
  • Normalize the data to the negative (100% activity) and positive (0% activity) controls.
  • Plot the percentage of inhibition against the logarithm of the compound concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
B. Troubleshooting Common Reproducibility Issues
Issue Potential Cause Troubleshooting Steps
High Well-to-Well Variability Inaccurate pipetting; Inhomogeneous solutions; Edge effects in the plate.Calibrate pipettes; Ensure thorough mixing of all solutions; Avoid using the outer wells of the plate or use a water-filled moat.
Inconsistent IC₅₀ Values Between Experiments Variation in reagent preparation; Different incubation times or temperatures; Degradation of compound or enzyme.Prepare fresh reagents for each experiment; Strictly adhere to the protocol timings and temperatures; Aliquot and store reagents and compounds properly to avoid freeze-thaw cycles.
Assay Drift Temperature or evaporation gradients across the plate.Use plate seals; Allow all reagents and plates to equilibrate to room temperature before use; Read the plate in a consistent and timely manner.
False Positives/Negatives Compound precipitation at high concentrations; Interference with the detection method (e.g., autofluorescence).Check compound solubility in the assay buffer; Run a counterscreen to identify compounds that interfere with the assay signal.[8]

IV. Conclusion and Future Directions

Ensuring the reproducibility of experiments with 4-Methylpiperidine-4-carboxamide hydrochloride requires a holistic approach that encompasses stringent quality control of the compound, a deep understanding of its structure-activity relationships, and meticulous execution of well-designed experimental protocols. By implementing the guidelines and protocols outlined in this guide, researchers can enhance the reliability and consistency of their findings, thereby accelerating the pace of drug discovery and development.

Future research should focus on establishing standardized analytical methods for this compound and exploring its efficacy in a wider range of biological systems. The development of certified reference materials would further bolster the reproducibility of experiments across different laboratories.

References

  • (Placeholder for a relevant reference on general reproducibility in science)
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

  • The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides. MDPI. [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC - PubMed Central. [Link]

  • CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google P
  • (Placeholder for a relevant reference on HPLC methods)
  • (Placeholder for a relevant reference on MS and NMR)
  • Piperidine-4-carboxamide hydrochloride | C6H13ClN2O | CID 17860666 - PubChem. [Link]

  • (Placeholder for a relevant reference on d
  • (Placeholder for a relevant reference on troubleshooting)
  • (Placeholder for a relevant reference on future directions)
  • (Placeholder for a relevant reference on chemical synthesis)
  • Pharmaceutical Grade Piperidine Derivative Market Report: Trends, Forecast and Competitive Analysis to 2031. LinkedIn. [Link]

  • (Placeholder for a relevant reference on SAR)
  • (Placeholder for a relevant reference on compar
  • (Placeholder for a relevant reference on assay development)
  • Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC. [Link]

  • (Placeholder for a relevant reference on quality control)
  • (Placeholder for a relevant reference on HTS troubleshooting)

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Comparative

A Senior Application Scientist's Guide to 4-Methylpiperidine-4-carboxamide Hydrochloride as a Reference Standard

In the landscape of pharmaceutical development and quality control, the integrity of a final drug product is fundamentally reliant on the quality of its starting materials, intermediates, and the precise monitoring of po...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the integrity of a final drug product is fundamentally reliant on the quality of its starting materials, intermediates, and the precise monitoring of potential impurities. Reference standards are the bedrock of this analytical framework, providing the benchmark against which product quality is measured. This guide offers an in-depth technical comparison of 4-Methylpiperidine-4-carboxamide hydrochloride, a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). As a Senior Application Scientist, my objective is to move beyond mere protocols and delve into the scientific rationale behind the analytical validation of this standard, comparing it with viable alternatives and providing actionable, field-proven methodologies for its characterization.

This compound and its analogues are pivotal intermediates, particularly in the synthesis of novel therapeutics, including certain classes of opioids and other neurologically active agents.[1][2][3] The hydrochloride salt form is typically preferred in laboratory settings for its enhanced stability and solubility compared to the free base, making it an ideal candidate for a reference standard.

Physicochemical Profile and Structural Elucidation

A reference standard's journey begins with its unambiguous identification and characterization. The fundamental properties of 4-Methylpiperidine-4-carboxamide hydrochloride are summarized below.

PropertyValueRationale & Significance
Chemical Formula C₇H₁₅ClN₂OThe elemental composition is the first step in identity confirmation.
Molecular Weight 178.66 g/mol Crucial for preparing solutions of known concentration and for mass spectrometry.
CAS Number 140570-83-8Provides a unique identifier for this specific chemical substance.
Appearance White to off-white solidA basic but critical quality attribute. Any deviation can indicate impurity or degradation.
Solubility Soluble in water and methanolThe hydrochloride salt form imparts aqueous solubility, simplifying sample preparation for techniques like reverse-phase HPLC.

Analytical Qualification: A Multi-Technique Approach

A reference standard is only as reliable as the data that supports its identity, purity, and assigned content. A multi-pronged analytical approach is not just recommended; it is essential for creating a self-validating system of characterization.

Identity Confirmation via ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled, definitive confirmation of a molecule's structure. For 4-Methylpiperidine-4-carboxamide hydrochloride, a proton (¹H) NMR spectrum in a solvent like D₂O or DMSO-d₆ would yield a unique fingerprint.

Causality Behind Spectral Interpretation:

  • Piperidine Ring Protons: The protons on the piperidine ring would appear as a series of complex multiplets in the 1.5-3.5 ppm range. The presence of the hydrochloride salt would lead to protonation of the piperidine nitrogen, influencing the chemical shifts of adjacent protons.

  • Methyl Group Protons: A distinct singlet, integrating to three protons, would be expected around 1.1-1.3 ppm, providing clear evidence of the methyl group at the C4 position.

  • Carboxamide Protons (-CONH₂): Two separate signals for the amide protons would be visible in the 7.0-8.0 ppm range, often appearing as broad singlets due to quadrupole broadening and exchange with residual water.

This detailed spectral signature allows for unambiguous confirmation of the compound's identity, distinguishing it from positional isomers or related impurities.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis for quantifying impurities. A well-developed reverse-phase HPLC (RP-HPLC) method is essential for assessing the purity of the polar, water-soluble 4-Methylpiperidine-4-carboxamide hydrochloride.

Experimental Protocol: RP-HPLC Purity Assessment

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column Selection: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is chosen for its versatility in retaining polar to moderately non-polar compounds. The C18 stationary phase provides the necessary hydrophobicity to retain the piperidine structure.

  • Mobile Phase: An isocratic mobile phase of 95% 20mM Potassium Phosphate buffer (pH 3.0) and 5% Acetonitrile. The acidic pH ensures the piperidine nitrogen remains protonated and the amide is stable, leading to sharp, symmetrical peaks.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure run-to-run reproducibility.

  • Detection: UV detection at 205 nm. The amide bond provides sufficient absorbance at this low wavelength, offering sensitive detection for the main component and potential impurities.[4]

  • Sample Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • System Suitability Test (SST): Before analysis, perform five replicate injections of the standard solution. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0%, the USP tailing factor is ≤ 1.5, and the theoretical plates are ≥ 2000. This SST ensures the trustworthiness of the generated data.

Data Presentation: HPLC Method Parameters

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmOptimal for retaining and separating the analyte from potential impurities.
Mobile Phase 95:5 (v/v) 20mM KH₂PO₄ (pH 3.0) : AcetonitrileAcidic buffer ensures consistent analyte ionization and good peak shape.
Flow Rate 1.0 mL/minProvides good separation efficiency within a reasonable run time.
Detector UV at 205 nmMaximizes sensitivity for the amide chromophore.[4]
Injection Volume 10 µLStandard volume for analytical HPLC.
Column Temp 30 °CEnhances method reproducibility.
Mass Verification by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) serves as a powerful orthogonal technique to confirm both the identity and purity of the standard. By coupling the HPLC separation with a mass spectrometer, we can confirm the molecular weight of the main peak and identify potential impurities based on their mass-to-charge ratio (m/z).[5] For 4-Methylpiperidine-4-carboxamide, the expected [M+H]⁺ ion would be observed at m/z 143.1, corresponding to the free base form after in-source dissociation of the hydrochloride.

Comparative Analysis: The Hydrochloride Salt vs. The Free Base

The choice of a salt form for a reference standard is a deliberate one, driven by practical and scientific considerations. Here, we compare the hydrochloride salt with its corresponding free base, 4-Methylpiperidine-4-carboxamide.

Feature4-Methylpiperidine-4-carboxamide HCl4-Methylpiperidine-4-carboxamide (Free Base)Advantage of the Standard
Physical State Crystalline SolidPotentially an oil or low-melting, hygroscopic solidHCI Salt: Easier to handle, weigh accurately, and dispense. Less prone to static charge.
Stability Generally high; less susceptible to degradation.More susceptible to oxidation and reaction with atmospheric CO₂.HCI Salt: Enhanced long-term stability ensures the integrity of the reference standard over time.
Solubility High solubility in aqueous buffers and polar solvents.Lower aqueous solubility, may require organic solvents.HCI Salt: Simplifies preparation for RP-HPLC and other aqueous-based analytical techniques.
Hygroscopicity Can be hygroscopic, requires storage in a desiccator.Can also be hygroscopic.Variable: Both forms may require controlled storage, though the crystalline nature of the salt can sometimes mitigate this.

The superior handling characteristics and chemical stability make the hydrochloride salt the authoritative choice for a reliable and long-lasting reference standard.

Visualizing the Workflow: From Qualification to Application

The utility of a reference standard is realized in its application. The following diagrams illustrate the standard's lifecycle, from initial qualification to its use in a typical pharmaceutical quality control workflow.

G cluster_0 Reference Standard Qualification Workflow A Material Receipt B Physicochemical Tests (Appearance, Solubility) A->B C Identity Confirmation (¹H NMR, MS) B->C D Purity Analysis (HPLC, Karl Fischer) C->D E Content Assignment (Mass Balance Approach) D->E F Certification & Release E->F

Caption: Workflow for the qualification of a new batch of reference standard.

G cluster_1 Application in API Impurity Profiling cluster_2 HPLC Analysis RS Certified Reference Standard (4-Methylpiperidine-4- carboxamide HCl) Prep Prepare Standard & Sample Solutions RS->Prep API API Batch Sample API->Prep Inject Inject into HPLC System Prep->Inject Chrom Generate Chromatograms Inject->Chrom Quant Quantification (Compare Peak Area of Impurity in API to Standard) Chrom->Quant Report Report Impurity Level (Pass/Fail) Quant->Report

Caption: Use of the reference standard in quantifying a process impurity in an API batch.

Conclusion

4-Methylpiperidine-4-carboxamide hydrochloride, when subjected to a rigorous, multi-technique analytical qualification, serves as a robust and reliable reference standard. Its identity must be unequivocally confirmed by NMR, its purity meticulously assessed by a validated HPLC method, and its molecular weight verified by mass spectrometry. The selection of the hydrochloride salt form over the free base is a strategic decision that enhances stability and simplifies handling, ensuring its suitability for the demanding environment of pharmaceutical quality control. By understanding the scientific principles behind its characterization and application, researchers and drug development professionals can confidently employ this standard to ensure the safety, efficacy, and quality of their final drug products.

References

  • CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt . ResearchGate. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride . PubMed. [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant . PubMed. [Link]

  • 4-Piperidinecarboxylic acid, methyl ester, hydrochloride (1:1) . PubChem. [Link]

  • N-methylpiperidine-4-carboxamide . PubChem. [Link]

  • Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice . ResearchGate. [Link]

  • Alternative to Piperidine in Fmoc Solid-Phase Synthesis . ResearchGate. [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis . ResearchGate. [Link]

Sources

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